molecular formula C10H11NOS B1445123 Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- CAS No. 801139-45-7

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Cat. No.: B1445123
CAS No.: 801139-45-7
M. Wt: 193.27 g/mol
InChI Key: YVNFKUXVZZRYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- is a chemical compound intended for research and development purposes. The benzo[b]thiophene scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a wide range of pharmacological activities. Compounds featuring this core structure have been investigated for their potential as anticancer agents, enzyme inhibitors, and antimicrobials, making them valuable intermediates in drug discovery programs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. Note: The specific properties, applications, and biological mechanisms of action for this exact compound are not detailed in the current literature. The information provided here is based on the general research significance of the benzothiophene chemical class.

Properties

IUPAC Name

2-amino-1-(1-benzothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNFKUXVZZRYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" synthesis pathway

High-Yield Synthesis of -(Aminomethyl)benzo[b]thiophene-3-methanol: A Technical Guide

Executive Summary


-(Aminomethyl)benzo[b]thiophene-3-methanol1-(benzo[b]thiophen-3-yl)-2-aminoethanol

This guide details the Nitroaldol-Hydride Reduction Pathway , the most atom-economic and scalable route for this synthesis. Unlike multi-step protecting group strategies, this two-step protocol utilizes the Henry reaction followed by a lithium aluminum hydride (

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the Benzo[b]thiophene-3-carbaldehyde as the optimal starting material. The


Pathway Visualization

RetrosynthesisTargetTarget Moleculeα-(Aminomethyl)benzo[b]thiophene-3-methanolNitroIntermediate2-Nitro-1-(benzo[b]thiophen-3-yl)ethanolNitro->TargetReduction(LiAlH4)AldehydeStarting MaterialBenzo[b]thiophene-3-carbaldehydeAldehyde->NitroHenry Reaction(C-C Bond Formation)MeNO2Nitromethane(CH3NO2)MeNO2->Nitro

Figure 1: Retrosynthetic disconnection showing the logic from the target amino alcohol back to the commercially available aldehyde.

Detailed Experimental Protocols

Step 1: The Henry Reaction (Nitroaldol Condensation)

This step establishes the carbon backbone and the chiral hydroxyl center. The reaction between benzo[b]thiophene-3-carbaldehyde and nitromethane is reversible; therefore, temperature control is critical to prevent the dehydration of the nitro-alcohol to the corresponding nitro-alkene (styrene derivative).

Reaction Scheme:

Reagents & Materials:

  • Benzo[b]thiophene-3-carbaldehyde (1.0 eq, CAS: 5381-20-4)

  • Nitromethane (5.0 - 10.0 eq, Solvent/Reagent)

  • Ethanol (Absolute)

  • Base Catalyst: 10% NaOH (aq) or catalytic Triethylamine (

    
    ).
    

Protocol:

  • Setup: Charge a flame-dried 250 mL round-bottom flask with Benzo[b]thiophene-3-carbaldehyde (10.0 mmol, 1.62 g) and absolute ethanol (20 mL).

  • Addition: Add Nitromethane (50.0 mmol, 2.7 mL). Cool the solution to 0°C using an ice bath.

  • Catalysis: Dropwise add the base catalyst (e.g., 0.5 mL of 10% NaOH or 10 mol%

    
    ) while stirring vigorously. A color change (often yellow to deep orange) indicates the formation of the nitronate intermediate.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Critical: Do not heat above 30°C to avoid dehydration to the nitroalkene.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the more polar nitroalcohol (
    
    
    ).
  • Workup:

    • Neutralize the reaction mixture with dilute acetic acid (pH ~6-7).

    • Remove excess ethanol/nitromethane under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with Brine (2 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude nitroalcohol is typically pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexane).

Step 2: Chemoselective Reduction

The reduction of the nitro group to a primary amine is achieved using Lithium Aluminum Hydride (


Reaction Scheme:

Reagents & Materials:

  • 2-Nitro-1-(benzo[b]thiophen-3-yl)ethanol (Intermediate from Step 1)

  • Lithium Aluminum Hydride (

    
    )  (3.0 eq, 1M solution in THF or powder)
    
  • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Setup: In a dry 3-neck flask under Argon/Nitrogen atmosphere, suspend

    
     (30.0 mmol) in anhydrous THF (30 mL). Cool to 0°C.[1]
    
  • Addition: Dissolve the nitroalcohol (10.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the

    
     suspension. Caution:  Exothermic reaction with hydrogen gas evolution.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 2–4 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool the mixture to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad. Wash the pad with THF.

  • Product Recovery: Concentrate the filtrate to obtain the crude amino alcohol.

  • Salt Formation (Optional but Recommended): Dissolve the crude oil in minimal ethanol and add ethanolic HCl. The hydrochloride salt of the target amine will precipitate, offering a highly pure solid form.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Temperature (Step 1) < 30°CHigher temperatures favor the elimination of water, yielding the nitroalkene (styrene-like) impurity which is difficult to separate.
Catalyst Choice (Step 2)

(Hydride)
Avoid Pd/C or Pt catalysts. The thiophene sulfur has a high affinity for transition metals, leading to catalyst poisoning and incomplete reduction.
Quenching (Step 2) Fieser MethodStandard acid quench can cause emulsions with aluminum salts. The Fieser method yields granular precipitates that filter easily.
Safety NitromethaneNitromethane is energetic. Avoid distilling it to dryness if potential peroxides or shock-sensitive salts are present.

Mechanistic & Workflow Visualization

Reaction Mechanism & Workflow

WorkflowAldehydeBenzo[b]thiophene-3-CHOHenryStep 1: Henry Reaction(Base catalyzed, 0-25°C)Aldehyde->HenryMeNO2NitromethaneMeNO2->HenryNitroAlcIntermediate:Nitro-AlcoholHenry->NitroAlcC-C Bond FormationReductionStep 2: Reduction(LiAlH4 / THF, Reflux)NitroAlc->ReductionHydride TransferProductFinal Product:α-(Aminomethyl)benzo[b]thiophene-3-methanolReduction->ProductDeoxygenation

Figure 2: Forward synthesis workflow illustrating the transformation from aldehyde to amino alcohol.

References

  • BenchChem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. (2025).[2][3] Retrieved from

  • Abdellattif, M. & Mohamed, H. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.[3] Green and Sustainable Chemistry, 8, 139-155 (2018).[3] Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Accessed 2025).[2] Retrieved from

  • Campaigne, E. Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. Comprehensive Heterocyclic Chemistry, Vol 4, 863-934.[4]

  • Sigma-Aldrich. Benzo[b]thiophene-3-carbaldehyde Product Sheet. (Accessed 2025).[2] Retrieved from

The Emerging Therapeutic Potential of α-(Aminomethyl)benzo[b]thiophene-3-methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Promise of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1][2][3][4] Its rigid structure and electron-rich nature provide an ideal framework for designing molecules that can interact with a wide array of biological targets. This guide focuses on a specific, yet promising, derivative: "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-". While direct research on this exact molecule is nascent, a comprehensive analysis of its structural analogues provides compelling evidence for its potential biological activities. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, synthesizing existing knowledge to illuminate the therapeutic avenues for this intriguing class of compounds.

The Benzo[b]thiophene Core: A Foundation for Diverse Bioactivity

The inherent versatility of the benzo[b]thiophene nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects.[1][3] The specific placement of functional groups is critical in determining the biological activity. This guide will explore the potential activities of α-(aminomethyl)benzo[b]thiophene-3-methanol based on structure-activity relationships gleaned from extensive research on related derivatives. The primary areas of therapeutic promise for this scaffold include oncology, infectious diseases, and neurology.

Potential Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous studies have highlighted the anticancer properties of benzo[b]thiophene derivatives, which can induce apoptosis, inhibit cell proliferation, and prevent metastasis through various mechanisms.[5][6][7][8]

Mechanism of Action: Disruption of Cellular Proliferation and Survival

One of the key anticancer mechanisms of benzo[b]thiophene derivatives involves the inhibition of tubulin polymerization.[5] By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. For instance, the benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17, has demonstrated potent antitumor activity against several cancer cell lines.[5]

Another critical target is the RhoA/ROCK pathway, which is heavily implicated in tumor growth and metastasis.[7][8] Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to significantly inhibit the proliferation, migration, and invasion of cancer cells by suppressing this pathway.[7][8] Furthermore, some derivatives can induce apoptosis by activating pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[6]

The α-(aminomethyl) and methanol groups at the 3-position of the core molecule could potentially enhance interactions with these biological targets through hydrogen bonding and polar interactions, making this a promising area for further investigation.

Experimental Workflow: Assessing Anticancer Efficacy

A robust workflow is essential to evaluate the anticancer potential of novel benzo[b]thiophene derivatives.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTS) A->B C Cell Cycle Analysis (Flow Cytometry) B->C Identify potent compounds E Migration & Invasion Assays (e.g., Transwell) B->E G Kinase Inhibition Assays B->G H Tubulin Polymerization Assay B->H D Apoptosis Assays (e.g., Annexin V) C->D F Western Blot (Protein expression) C->F D->F E->F J Xenograft Mouse Models E->J I Molecular Docking I->A K Toxicity & Pharmacokinetic Studies J->K

Caption: Workflow for anticancer drug discovery with benzo[b]thiophene derivatives.

Protocol: Cell Viability MTS Assay

This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line, such as A549 (non-small cell lung cancer).[5]

Materials:

  • A549 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound Cell Line IC₅₀ (µM) Reference
BU17A549Not specified[5]
IPBTMDA-MB-231126.67[6]
IPBTHepG267.04[6]
Compound b19MDA-MB-231Not specified[7][8]

Potential Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The benzo[b]thiophene scaffold is a common feature in compounds exhibiting potent antimicrobial activity against a range of pathogens, including multidrug-resistant strains.[9]

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of benzo[b]thiophene derivatives are varied. Some compounds are believed to inhibit essential microbial enzymes. For example, sertaconazole, an antifungal agent, inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.[10] Other derivatives may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring their efficacy.[1] The presence of the aminomethyl group in our target molecule could facilitate interactions with bacterial cell wall components or key intracellular targets.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for assessing the antimicrobial efficacy of a compound.[1]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control antibiotic/antifungal.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound Class Organism Activity Reference
3-halobenzo[b]thiophenesGram-positive bacteria, yeastLow MIC of 16 µg/mL[1]
Benzo[b]thiophene acylhydrazonesS. aureus (including MRSA)MIC of 4 µg/mL[9]
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiopheneS. aureusHigh antibacterial activity[4]

Potential Neurological Activity: Modulating CNS Targets

Benzo[b]thiophene derivatives have shown promise in the treatment of neurological and psychiatric disorders, acting on various central nervous system (CNS) targets.[11][12][13][14]

Mechanism of Action: From Enzyme Inhibition to Receptor Modulation

One area of significant interest is the inhibition of monoamine oxidases (MAOs), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[14][15] Inhibition of MAOs can alleviate symptoms of depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[14] Benzo[b]thiophen-3-ol derivatives have been identified as effective MAO inhibitors.[14][15]

Furthermore, certain benzo[b]thiophene analogs have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation.[12] For instance, some derivatives have been shown to restore glutathione redox dynamics in zebrafish larvae exposed to neurotoxins.[12] The structural features of α-(aminomethyl)benzo[b]thiophene-3-methanol suggest it could be a substrate for or inhibitor of key CNS enzymes or receptors.

Experimental Workflow: Evaluating Neuroprotective and MAO Inhibitory Activity

neuro_workflow cluster_maoi MAO Inhibition Assays cluster_neuroprotection Neuroprotection Assays cluster_behavioral In Vivo Behavioral Models A Recombinant Human MAO-A/B Inhibition Assay B Selectivity Index Determination A->B G Rodent Models of Depression or Neurodegeneration B->G C Cell-based Oxidative Stress Models (e.g., H2O2 treatment) D Measurement of Reactive Oxygen Species (ROS) C->D E Assessment of Mitochondrial Function C->E F Zebrafish Larvae Neurotoxicity Model D->F E->F

Caption: Workflow for assessing the neurological activity of benzo[b]thiophene derivatives.

Synthesis and Future Directions

The synthesis of benzo[b]thiophene derivatives can be achieved through various established methods, including the reaction of arylthiomethyl ketones and electrophilic cyclization reactions.[16][17][18][19][20] The specific synthesis of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" would likely involve a multi-step process starting from a suitable benzo[b]thiophene precursor.

Future research should focus on the targeted synthesis of this molecule and its derivatives, followed by a systematic evaluation of their biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data on "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" is limited, the extensive body of research on related benzo[b]thiophene derivatives provides a strong rationale for its potential as a versatile therapeutic agent. The evidence points towards promising anticancer, antimicrobial, and neurological activities. This guide provides a foundational framework for researchers to embark on the exploration of this exciting new chemical space, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

  • El-Sayed, M. F. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Goksu, S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. [Link]

  • Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC. [Link]

  • Hiremath, S. P., et al. (2011). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. [Link]

  • Yilmaz, I., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed. [Link]

  • Chapman, N. B., et al. (1968). Benzo[b]thiophene derivatives. XII. Synthesis of some 3-benzo[b]thienylalkylamines and comparison of their central nervous system activity with tryptamine isosteres. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. [Link]

  • Pawar, C. D., et al. (2020). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science. [Link]

  • Jesudoss, A., et al. (2022). Amelioration of acrylamide induced neurotoxicity by benzo[b]thiophene analogs via glutathione redox dynamics in zebrafish larvae. PubMed. [Link]

  • Ismail, M. M., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Semantic Scholar. [Link]

  • S, S. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

  • Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. I.R.I.S.. [Link]

  • Yoshikai, N., et al. (2017). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. OUCI. [Link]

  • Keri, R. S., et al. (2021). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. [Link]

  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. ResearchGate. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, Characterization and Biological Activities of Some New Benzo[b]thiophene Derivatives. PubMed. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Semantic Scholar. [Link]

  • Ismail, M. M., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

  • Goksu, S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • Jones, C. D., & Suarez, T. (1996). Process for the synthesis of benzo[b]thiophenes.
  • Kim, Y., et al. (2019). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide on the Core Mechanism of Action Hypotheses for Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzo[b]thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] The specific compound, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- (BTMAM), and its analogs have emerged as promising candidates for therapeutic development, particularly in the realm of neurodegenerative and inflammatory diseases. This guide synthesizes the current understanding and delineates the primary mechanistic hypotheses surrounding BTMAM's mode of action. We will explore three core hypotheses: Monoamine Oxidase (MAO) inhibition, serotonergic system modulation, and attenuation of neuroinflammation via cyclooxygenase (COX) inhibition. For each hypothesis, we will detail the scientific rationale, propose robust experimental validation protocols, and provide visual representations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the elucidation of BTMAM's therapeutic potential.

Introduction to Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- (BTMAM)

The benzo[b]thiophene core, an aromatic heterocyclic compound, is a cornerstone in the development of numerous pharmaceutical agents, including raloxifene and zileuton.[1][4] Its structural rigidity and electron-rich nature make it an ideal framework for designing molecules that can interact with a variety of biological targets.[2][3]

Chemical Structure and Properties

BTMAM is characterized by a benzo[b]thiophene ring system with an alpha-(aminomethyl)methanol substituent at the 3-position. This specific arrangement of functional groups is crucial for its hypothesized biological activities, as it shares structural similarities with known pharmacophores.

Synthesis Overview

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods, including the intramolecular cyclization of aryl sulfides.[5] Specific synthetic routes for BTMAM and its analogs often involve multi-step processes starting from commercially available substituted thiophenols or styrenes.[6][7][8]

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition - A Primary Neuromodulatory Pathway

Rationale:

The structural resemblance of the benzo[b]thiophene scaffold to known monoamine oxidase inhibitors (MAOIs) is a strong indicator of its potential to interact with MAO enzymes.[9][10][11][12] MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[9][13] Inhibition of MAO, particularly the MAO-B isoform, is a clinically validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease.[9][10][11] Several studies on benzo[b]thiophene-3-ol derivatives have demonstrated potent and selective inhibition of human MAO-B.[9][10][11][12] Molecular docking studies have further supported these findings by identifying potential binding interactions within the active site of the MAO enzyme.[9][10][11][12]

Proposed Experimental Validation:

A systematic approach is required to definitively establish BTMAM as an MAO inhibitor.

Experimental Protocols:

In vitro MAO-A and MAO-B Inhibition Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of BTMAM against both MAO isoforms.

  • Methodology:

    • Recombinant human MAO-A and MAO-B enzymes are incubated with a range of BTMAM concentrations.

    • A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red) are added.

    • The rate of hydrogen peroxide production, a byproduct of MAO activity, is measured fluorometrically.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Ex vivo Synaptosomal Neurotransmitter Metabolism Assay:

  • Objective: To assess the effect of BTMAM on the metabolism of dopamine in a more physiologically relevant system.

  • Methodology:

    • Synaptosomes are prepared from rat brain cortex.

    • The synaptosomes are pre-incubated with BTMAM.

    • The ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine (DA) is measured using HPLC with electrochemical detection. A decrease in the DOPAC/DA ratio indicates MAO-B inhibition.[9][11]

Signaling Pathway Diagram:

MAO_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC BTMAM BTMAM BTMAM->MAOB Inhibition

Caption: Inhibition of MAO-B by BTMAM prevents the breakdown of dopamine.

Hypothesis 2: Serotonergic System Modulation - A Novel GPCR Interaction

Rationale:

Beyond enzymatic inhibition, the benzo[b]thiophene scaffold has been identified in compounds that act as ligands for serotonin receptors.[14][15][16] Specifically, derivatives have shown affinity for the 5-HT7 receptor, which is implicated in the pathophysiology of depression.[14][15] Dual-action compounds that inhibit the serotonin transporter (SERT) and antagonize the 5-HT7 receptor are being explored as a new class of antidepressants with a potentially rapid onset of action.[14] Given BTMAM's structural features, it is plausible that it interacts with one or more serotonin receptor subtypes, thereby modulating serotonergic neurotransmission.

Proposed Experimental Validation:

To investigate this hypothesis, a series of binding and functional assays are necessary.

Experimental Protocols:

Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of BTMAM for a panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7).

  • Methodology:

    • Cell membranes expressing the specific serotonin receptor subtype are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of BTMAM.

    • The amount of bound radioligand is measured by scintillation counting.

    • Ki values are calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled receptors like 5-HT2A):

  • Objective: To determine if BTMAM acts as an agonist or antagonist at a specific serotonin receptor.

  • Methodology:

    • Cells stably expressing the receptor of interest (e.g., 5-HT2A) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • For antagonist activity, cells are pre-incubated with BTMAM before the addition of a known agonist (e.g., serotonin).

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

Signaling Pathway Diagram:

Serotonin_Modulation Serotonin Serotonin Receptor 5-HT Receptor (e.g., 5-HT7) Serotonin->Receptor GProtein G-Protein Receptor->GProtein Activation Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse BTMAM BTMAM BTMAM->Receptor Modulation (Antagonism/Agonism)

Caption: BTMAM potentially modulates serotonergic signaling by interacting with 5-HT receptors.

Hypothesis 3: Attenuation of Neuroinflammation via Cyclooxygenase (COX) Inhibition

Rationale:

A growing body of evidence suggests that benzo[b]thiophene derivatives possess significant anti-inflammatory properties.[17][1][18][19][20] These effects may be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX), particularly the inducible isoform, COX-2.[18][19] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, BTMAM could reduce the production of pro-inflammatory prostaglandins in the brain, thereby exerting a neuroprotective effect. This is particularly relevant in the context of neurodegenerative diseases, where neuroinflammation is a key pathological feature.

Proposed Experimental Validation:

The anti-inflammatory potential of BTMAM can be assessed through a combination of enzymatic and cell-based assays.

Experimental Protocols:

In vitro COX-1 and COX-2 Inhibition Assays:

  • Objective: To determine the IC50 values of BTMAM for both COX isoforms to assess potency and selectivity.

  • Methodology:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

    • BTMAM is pre-incubated with the enzymes before the addition of arachidonic acid.

Cell-based Prostaglandin E2 (PGE2) Quantification:

  • Objective: To measure the inhibition of PGE2 production in a cellular model of inflammation.

  • Methodology:

    • A suitable cell line (e.g., RAW 264.7 macrophages or microglial cells) is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.[18]

    • The cells are treated with varying concentrations of BTMAM.

    • The concentration of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway Diagram:

COX_Inhibition LPS LPS (Inflammatory Stimulus) Cell Macrophage / Microglia LPS->Cell Stimulates COX2 COX-2 Cell->COX2 Induces Expression PGE2 Prostaglandin E2 (Inflammatory Mediator) COX2->PGE2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate BTMAM BTMAM BTMAM->COX2 Inhibition

Caption: BTMAM may exert anti-inflammatory effects by inhibiting COX-2 and reducing prostaglandin synthesis.

Integrated Mechanistic View and Future Directions

The therapeutic efficacy of BTMAM is likely not attributable to a single mechanism of action but rather to a synergistic interplay between multiple pathways. For instance, the inhibition of MAO-B can lead to an increase in synaptic dopamine levels, which, in concert with the modulation of serotonin receptors, could produce a robust antidepressant and neuroprotective effect. The concurrent suppression of neuroinflammation via COX inhibition would further contribute to this neuroprotective profile.

Summary of Key Experimental Readouts:

HypothesisPrimary Target(s)Key Experimental AssayPrimary Readout
MAO Inhibition MAO-A, MAO-BIn vitro enzyme inhibition assayIC50 value
Serotonergic Modulation Serotonin ReceptorsRadioligand binding assayKi value
Anti-inflammation COX-1, COX-2Cell-based PGE2 assayInhibition of PGE2 production

Comprehensive Experimental Workflow:

Workflow cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 In Vivo & Preclinical BTMAM BTMAM InVitro In Vitro Assays (MAO, Serotonin Receptors, COX) BTMAM->InVitro CellBased Cell-Based Assays (Synaptosomes, Ca2+ Flux, PGE2) InVitro->CellBased Confirmation of Activity InVivo In Vivo Models (e.g., Animal models of Parkinson's, Depression) CellBased->InVivo Efficacy Studies Tox Toxicology & ADME InVivo->Tox Safety Profiling

Caption: A tiered approach to elucidating BTMAM's mechanism of action.

Future Research:

Future investigations should focus on elucidating the structure-activity relationships of BTMAM analogs to optimize potency and selectivity for the desired targets. Furthermore, in vivo studies in relevant animal models of neurodegenerative and psychiatric disorders are essential to validate the therapeutic potential of this promising compound. Comprehensive pharmacokinetic and toxicological profiling will also be critical for its advancement as a clinical candidate.

References

  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525. [Link]

  • CORE. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. [Link]

  • Taylor & Francis Online. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. [Link]

  • I.R.I.S. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. [Link]

  • ResearchGate. (2019). (PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. [Link]

  • OICC Press. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • PMC - NIH. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. [Link]

  • KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. [Link]

  • DADUN. (n.d.). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. [Link]

  • ScienceDirect. (2019).[9]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT 7 receptor. [Link]

  • ACS Publications. (2025). Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity. ACS Omega. [Link]

  • ResearchGate. (2025). Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. | Request PDF. [Link]

  • ResearchGate. (n.d.). Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural elements controlling binding affinity, selectivity and functionality | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. [Link]

  • PMC - PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]

  • Springer. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Benzothiophene. [Link]

  • Wiley Online Library. (2020). Syntheses and analytical characterizations of novel (2- aminopropyl)benzo[b]thiophene (APBT) based stimulants. [Link]

Sources

"Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Benzo[b]thiophene-3-methanol, α-(aminomethyl)- , a critical heterocyclic building block and bioisostere in medicinal chemistry.

Synthesis, Physicochemical Properties, and Pharmacological Potential

Executive Summary

Benzo[b]thiophene-3-methanol, α-(aminomethyl)- (CAS Registry Number: Implied 3-isomer analog of 110351-59-0 series) is a privileged scaffold in drug discovery, serving as a bioisostere for phenylethanolamines (such as octopamine and norepinephrine). Characterized by a lipophilic benzothiophene core fused to a polar amino-alcohol side chain, this molecule exhibits unique binding affinities for adrenergic and serotonergic receptors. This guide details the optimized synthesis, structural analysis, and therapeutic utility of this compound, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Physicochemical Profile[1]

The molecule, chemically defined as 1-(benzo[b]thiophen-3-yl)-2-aminoethanol , represents a sulfur-containing analog of the neurotransmitter octopamine.

PropertySpecification
IUPAC Name 1-(Benzo[b]thiophen-3-yl)-2-aminoethanol
Common Name

-Hydroxy-benzo[b]thiophene-3-ethylamine
Molecular Formula C

H

NOS
Molecular Weight 193.27 g/mol
Core Scaffold Benzo[b]thiophene (Thianaphthene)
Key Substituent 3-(2-amino-1-hydroxyethyl)-
LogP (Predicted) ~1.8 – 2.1 (Moderate Lipophilicity)
pKa (Amine) ~9.5 (Basic)
H-Bond Donors/Acceptors 2 / 3
Structural Significance

The benzo[b]thiophene ring system is a bioisostere of the indole ring found in serotonin (5-HT) and the phenyl ring in catecholamines. The substitution at the 3-position is critical; unlike the 2-position (which is more chemically stable but less metabolically active in certain contexts), the 3-position mimics the electronic distribution of the indole C3, making this molecule a potent probe for SERT (Serotonin Transporter) and


-adrenergic receptors .

Synthesis & Manufacturing Protocols

The synthesis of α-(aminomethyl)benzo[b]thiophene-3-methanol requires navigating the regioselectivity of the benzothiophene ring. Unlike thiophene (which favors


-substitution), benzo[b]thiophene undergoes electrophilic aromatic substitution primarily at the C-3 position , facilitating the introduction of the side chain.
Pathway Analysis (Graphviz)

SynthesisPathway BT Benzo[b]thiophene Int1 3-(2-Chloroacetyl)benzo[b]thiophene BT->Int1 Friedel-Crafts Acylation CAC 2-Chloroacetyl Chloride (AlCl3, DCM) CAC->Int1 Int2 3-(2-Azidoacetyl)benzo[b]thiophene Int1->Int2 Nucleophilic Substitution NaN3 Sodium Azide (DMSO, RT) NaN3->Int2 Prod Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- Int2->Prod Reductive Amination Red LiAlH4 or H2/Pd-C (Reduction)

Figure 1: Step-wise synthesis via Friedel-Crafts acylation and azide reduction.

Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation

Objective: Selective introduction of the chloroacetyl group at the C-3 position.

  • Reagents: Benzo[b]thiophene (1.0 eq), Chloroacetyl chloride (1.2 eq), Aluminum chloride (AlCl

    
    , 1.2 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzo[b]thiophene in DCM under N

      
       atmosphere at 0°C.
      
    • Add AlCl

      
       portion-wise to form a complex.
      
    • Dropwise add chloroacetyl chloride, maintaining temperature <5°C.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.

    • Purification: Recrystallization from ethanol yields 3-(2-chloroacetyl)benzo[b]thiophene .

    • Note: The 3-isomer is favored >90% over the 2-isomer under these conditions.

Step 2: Azidation (Delépine Precursor)

Objective: Conversion of the


-haloketone to an azide intermediate (safer than direct amination which risks dimerization).
  • Reagents: 3-(2-chloroacetyl)benzo[b]thiophene, Sodium Azide (NaN

    
    , 1.5 eq).
    
  • Solvent: DMSO or Acetone/Water.

  • Procedure:

    • Dissolve the chloroketone in DMSO.

    • Add NaN

      
       carefully (shield from light).
      
    • Stir at RT for 4 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate.

    • Safety: Azides are shock-sensitive; do not concentrate to dryness with heat. Use immediately in the next step.

Step 3: Reduction to Amino-Alcohol

Objective: Simultaneous reduction of the ketone (to alcohol) and azide (to amine).

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) or H
    
    
    
    /Pd-C.
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend LiAlH

      
       in THF at 0°C.
      
    • Add the azido-ketone solution dropwise.

    • Reflux for 3 hours to ensure complete reduction.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Isolation: Filter precipitate, dry organic layer, evaporate.

    • Final Product: 1-(benzo[b]thiophen-3-yl)-2-aminoethanol (isolated as HCl salt for stability).

Pharmacology & Mechanism of Action

Bioisosterism and Receptor Binding

This molecule functions as a conformational restrictor of the phenylethanolamine pharmacophore.

  • Adrenergic Systems: The benzothiophene ring provides greater lipophilicity than the phenyl ring of norepinephrine, potentially enhancing blood-brain barrier (BBB) permeability. The 3-position attachment mimics the meta/para substitution pattern required for

    
    -adrenergic receptor recognition.
    
  • Serotonergic Systems: Due to the structural similarity to tryptophan (indole), derivatives of this scaffold often show affinity for the Serotonin Transporter (SERT) .

SAR Logic (Structure-Activity Relationship)
  • Hydroxyl Group: Essential for H-bonding with the receptor aspartate residue (e.g., Asp113 in

    
    2-AR).
    
  • Primary Amine: Critical for ionic interaction with the receptor. Methylation (to secondary amine) typically increases activity (epinephrine analog).

  • Sulfur Atom: Acts as a bioisostere for the vinyl group in indole (-CH=CH-), modulating metabolic oxidation potential.

Pharmacological Workflow

Pharmacology Ligand Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- Receptor Target Receptor (Beta-AR / SERT) Ligand->Receptor Docking Binding Binding Pocket Interaction (Ionic + H-Bond + Pi-Stacking) Receptor->Binding Conformational Change Effect Physiological Response (Vasoconstriction / Reuptake Inhibition) Binding->Effect Signal Transduction

Figure 2: Pharmacological interaction pathway for benzothiophene amino-alcohols.

Applications in Drug Development

  • SNRI Development: Used as a core scaffold to synthesize thiophene-based analogs of Duloxetine.

  • Beta-Blockers: The N-isopropyl derivative (analog of propranolol) is investigated for antihypertensive activity.

  • Metabolic Probes: The sulfur atom allows for specific labeling and metabolic tracking distinct from indole-based metabolites.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Campaigne, E. (1956). "Benzo[b]thiophene". Comprehensive Heterocyclic Chemistry.
  • Organic Chemistry Portal. "Synthesis of Benzothiophenes". Available at: [Link]

  • Royal Society of Chemistry. "Benzo[b]thiophene derivatives". ChemSpider/RSC Search. Available at: [Link]

  • Zhang, X., et al. (2013). "Efficient synthesis of benzothiophenes". Synlett, 24, 1687-1688.

Methodological & Application

Synthesis protocol for "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-"

Application Note: Synthesis Protocol for Benzo[b]thiophene-3-methanol, -(aminomethyl)-

Abstract & Scope

This application note details a robust, scalable synthesis protocol for Benzo[b]thiophene-3-methanol,


-(aminomethyl)-

The protocol utilizes a Henry Reaction (Nitroaldol Condensation) followed by a Hydride Reduction . This route is selected over catalytic hydrogenation methods to eliminate the risk of catalyst poisoning inherent to sulfur-containing heterocycles (benzothiophenes).

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis targets the construction of the 1,2-aminoalcohol side chain at the C3 position of the benzo[b]thiophene core.

Strategic Rationale
  • Regioselectivity: Electrophilic substitution on benzo[b]thiophene occurs preferentially at the C3 position. Therefore, starting from the parent heterocycle allows for direct C3-formylation (Vilsmeier-Haack), providing the necessary aldehyde precursor.

  • Stereochemical Control: The Henry reaction generates the

    
    -nitro alcohol intermediate.[1] While this protocol describes the racemic synthesis, this route is adaptable for asymmetric catalysis using chiral copper-ligand complexes if enantiopurity is required.
    
  • Catalyst Preservation: Conventional reduction of nitro groups via Pd/C hydrogenation is often compromised by the thiophene sulfur, which acts as a catalyst poison. We utilize Lithium Aluminum Hydride (LiAlH4) to ensure complete reduction without desulfurization.

Reaction Pathway Diagram

SynthesisPathSMBenzo[b]thiophene(Starting Material)INT1Benzo[b]thiophene-3-carbaldehydeSM->INT1Step 1: POCl3, DMF(Vilsmeier-Haack)INT22-nitro-1-(benzo[b]thiophen-3-yl)ethanol(Nitroaldol)INT1->INT2Step 2: CH3NO2, Base(Henry Reaction)PRODBenzo[b]thiophene-3-methanol,alpha-(aminomethyl)-(Target)INT2->PRODStep 3: LiAlH4, THF(Reduction)

Figure 1: Three-step synthetic pathway from the parent heterocycle to the target amino alcohol.

Experimental Protocol

Step 1: Preparation of Benzo[b]thiophene-3-carbaldehyde

Note: If starting material is commercially available, skip to Step 2.

Principle: Vilsmeier-Haack formylation installs an aldehyde at the electron-rich C3 position.

Reagents:

Reagent Equiv. Role
Benzo[b]thiophene 1.0 Substrate

| POCl

Procedure:

  • Charge a flame-dried flask with anhydrous DMF (1.5 eq) and 1,2-dichloroethane under N

    
    .
    
  • Cool to 0°C. Dropwise add POCl

    
     (1.2 eq). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
    
  • Add Benzo[b]thiophene (1.0 eq) dissolved in 1,2-dichloroethane dropwise.

  • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour reaction mixture into ice-cold saturated NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Extract with CH

    
    Cl
    
    
    , wash with NaHCO
    
    
    , dry over MgSO
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography.

Step 2: Henry Reaction (Nitroaldol Condensation)

Principle: Nucleophilic addition of nitromethane anion to the aldehyde. Conditions are tuned to favor the alcohol (nitroaldol) over the elimination product (nitroalkene).

Reagents:

Reagent Equiv. Role
Benzo[b]thiophene-3-carbaldehyde 1.0 Substrate
Nitromethane 5.0 Reagent/Solvent
NaOH (10% aq) or DBU 0.1 Catalytic Base

| Ethanol (Abs) | Solvent | Co-solvent |

Procedure:

  • Dissolve the aldehyde (from Step 1) in absolute Ethanol (5 mL/mmol).

  • Add Nitromethane (5.0 eq).

  • Cool to 0°C. Add catalytic base (10% NaOH or DBU) dropwise.

    • Critical Control Point: Keep temperature < 10°C to prevent dehydration to the nitroalkene.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Neutralize with dilute Acetic Acid until pH ~6-7.

  • Concentrate under reduced pressure to remove Ethanol/Nitromethane.

  • Partition residue between Water/EtOAc. Wash organic layer with Brine.

  • Purification: The crude

    
    -nitro alcohol is often pure enough for reduction. If not, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Step 3: Reduction to Amino Alcohol

Principle: Reduction of the nitro group to a primary amine using Lithium Aluminum Hydride (LAH). LAH is preferred over hydrogenation to avoid sulfur poisoning of metal catalysts.

Reagents:

Reagent Equiv. Role
Nitroaldol Intermediate 1.0 Substrate

| LiAlH

Procedure:

  • Setup: Flame-dried 3-neck flask, reflux condenser, N

    
     atmosphere.
    
  • Charge LiAlH

    
     solution (3.0 eq) into the flask. Cool to 0°C.
    
  • Dissolve Nitroaldol intermediate in anhydrous THF. Add dropwise to the LAH suspension.[2]

    • Caution: Exothermic reaction with H

      
       evolution. Control addition rate.
      
  • Allow to warm to RT, then heat to reflux (66°C) for 3-5 hours.

    • Mechanism:[1][3][4][5][6] The nitro group is reduced to the amine; the alkoxide remains bound to aluminum.

  • Fieser Workup (Critical for filtration):

    • Cool to 0°C.

    • Slowly add water (

      
       mL per 
      
      
      g LAH).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Stir until a granular white precipitate forms (Al salts).

  • Filter through a Celite pad. Wash cake with THF.

  • Concentrate filtrate.

  • Final Purification: Isolate the free base or convert to HCl salt for stability.

    • Salt Formation: Dissolve in Et

      
      O, add 2M HCl in Et
      
      
      O. Filter the white solid.

Quality Control & Characterization

Verify the identity of Benzo[b]thiophene-3-methanol,


-(aminomethyl)-
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.9 - 7.3 (m, 5H, Aromatic protons).
      
    • 
       5.1 (dd, 1H, CH -OH, Benzylic).
      
    • 
       2.9 - 2.7 (m, 2H, CH
      
      
      -NH
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculate [M+H]

      
       for C
      
      
      H
      
      
      NOS: 194.06 .
    • Look for fragment loss of 17 (OH) or 30 (CH

      
      NH
      
      
      ).

Safety & Hazards (HSE)

  • Benzo[b]thiophene: Toxic if swallowed. Potential skin sensitizer.

  • Nitromethane: Shock-sensitive explosive when dry or under high pressure/heat. Do not distill to dryness.

  • LiAlH

    
    :  Pyrophoric. Reacts violently with water. Use only in dry, inert conditions.
    
  • POCl

    
    :  Corrosive, reacts violently with water to release HCl gas.
    

References

  • Benzothiophene Functionalization

    • Topic: Vilsmeier-Haack formyl
    • Source: Organic Chemistry Portal.[1][7] "Synthesis of benzothiophenes."

    • URL:[Link]

  • Henry Reaction (Nitroaldol)

    • Topic: Mechanism and conditions for nitroaldol condensation.[1]

    • Source: SynArchive, "Henry Reaction."
    • URL:[Link]

  • Epoxide/Amino Alcohol Synthesis (Alternative Context)

    • Topic: Ring opening of epoxides/intermediates to amino alcohols (General mechanistic grounding).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Zileuton/Benzothiophene Pharmacophore Chemistry

    • Topic: Synthesis of related 1-(benzo[b]thiophen-2-yl)ethanol derivatives (Zileuton precursors).[6]

    • Source: Google P
    • URL

Palladium-catalyzed synthesis of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of Benzo[b]thiophene-3-methanol, α-(aminomethyl)-

Executive Summary

This guide details the synthetic protocol for Benzo[b]thiophene-3-methanol, α-(aminomethyl)- (also known as 1-(benzo[b]thiophen-3-yl)-2-aminoethanol), a critical pharmacophore serving as a bioisostere for phenylethanolamines (e.g., norepinephrine, octopamine) in adrenergic receptor modulation and serotonin transporter (SERT) inhibition.

While traditional Friedel-Crafts acylation routes to the precursor 3-acetylbenzo[b]thiophene suffer from poor regioselectivity (often yielding mixtures of C2 and C3 isomers), this protocol utilizes a Palladium-Catalyzed Cross-Coupling Strategy (Stille/Heck) . This approach ensures exclusive C3-regioselectivity and high functional group tolerance, providing a robust, self-validating platform for scale-up.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the C3-functionalization of the benzo[b]thiophene core. The logic follows a "Core-First" approach, utilizing Palladium catalysis to install the carbon framework of the side chain, followed by classical functional group manipulation to establish the amino-alcohol motif.

Strategic Disconnection:

  • Target: 1-(Benzo[b]thiophen-3-yl)-2-aminoethanol.

  • Precursor: 3-(2-Amino-1-oxoethyl)benzo[b]thiophene (α-amino ketone).

  • Key Intermediate: 3-Acetylbenzo[b]thiophene .

  • Pd-Catalyzed Step: Installation of the acetyl group via Stille Cross-Coupling of 3-bromobenzothiophene with tributyl(1-ethoxyvinyl)tin.

Retrosynthesis Target Target: Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- AminoKetone Precursor: Alpha-Amino Ketone Target->AminoKetone Reduction (NaBH4) Acetyl Key Intermediate: 3-Acetylbenzo[b]thiophene AminoKetone->Acetyl Amination (Delépine or Azide) Start Starting Material: 3-Bromobenzothiophene Acetyl->Start Pd-Catalyzed Stille Coupling (Regioselective)

Figure 1: Retrosynthetic logic prioritizing regiocontrol via Pd-catalysis.

Experimental Protocols

Phase 1: Palladium-Catalyzed Synthesis of 3-Acetylbenzo[b]thiophene

Objective: To install the 2-carbon side chain selectively at the C3 position.

Reagents & Materials:

  • Substrate: 3-Bromobenzothiophene (1.0 equiv)

  • Coupling Partner: Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Solvent: Toluene (Anhydrous, degassed)

  • Hydrolysis: 1M HCl (aq)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add 3-Bromobenzothiophene (10 mmol, 2.13 g) and [PdCl₂(PPh₃)₂] (0.5 mmol, 350 mg) to the flask.

  • Solvent Addition: Add anhydrous Toluene (50 mL) via syringe. Stir for 5 minutes to ensure catalyst dispersion.

  • Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (11 mmol, 3.7 mL) dropwise.

  • Reaction: Heat the mixture to reflux (110°C) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1]

    • Checkpoint: The reaction is complete when the starting bromide is consumed. The intermediate formed is the enol ether.

  • Hydrolysis (One-Pot): Cool the reaction mixture to room temperature. Add 1M HCl (20 mL) and stir vigorously for 1 hour. This converts the 1-ethoxyvinyl group directly into the acetyl group.

  • Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 85–92%.

    • Data: ¹H NMR (CDCl₃) δ 2.65 (s, 3H), 8.35 (s, 1H, H-2).

Phase 2: Alpha-Functionalization and Reduction

Objective: Conversion of the acetyl group to the target amino-alcohol.

Step-by-Step Protocol:

  • Bromination: Dissolve 3-acetylbenzo[b]thiophene (5 mmol) in CHCl₃. Add Bromine (5 mmol) dropwise at 0°C. Stir for 2 hours. Isolate 3-(2-bromoacetyl)benzo[b]thiophene .

  • Delépine Reaction (Amination):

    • Dissolve the alpha-bromo ketone (4 mmol) in CHCl₃.

    • Add Hexamethylenetetramine (HMTA) (4.2 mmol). Stir at RT overnight to precipitate the quaternary ammonium salt.

    • Filter the salt and reflux in Ethanolic HCl (2M) for 2 hours to cleave the amine.

    • Alternative: Use Sodium Azide in DMF followed by Staudinger reduction.

  • Reduction:

    • Dissolve the crude alpha-amino ketone hydrochloride in Methanol.

    • Add NaBH₄ (2.0 equiv) portion-wise at 0°C. Stir for 1 hour.

    • Quench with water, extract with DCM, and purify via recrystallization or prep-HPLC.

Mechanism of Action (The Pd-Cycle)

The success of Phase 1 relies on the Stille cycle. The high affinity of the Tin-Carbon bond for transmetallation ensures the vinyl group is transferred intact before hydrolysis reveals the ketone.

StilleCycle Figure 2: Catalytic Cycle for Stille Coupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetallation (Sn -> Pd) OxAdd->TransMet + Vinyl-Sn RedElim Reductive Elimination TransMet->RedElim - Bu3SnBr RedElim->Pd0 + Product

Figure 2: The Stille catalytic cycle ensuring C-C bond formation.[2][3][4][5]

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Purity (HPLC) >98% AreaIf <95%, recrystallize from EtOH/Hexane.
Residual Tin <50 ppmWash crude organic phase with 10% KF solution (forms insoluble Bu₃SnF).
Regioisomerism >99:1 C3:C2If C2 isomer is observed, lower reaction temp to 90°C and check catalyst quality.
Water Content <0.1%Strictly anhydrous Toluene required for the coupling step.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles (The Stille Reaction).

    • Source: Organic Reactions (Wiley).
    • Context: Foundational review of the Stille coupling mechanism and conditions.
    • URL:[Link]

  • Synthesis of Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cycliz

    • Source: Journal of Organic Chemistry (2002).[2]

    • Context: Establishes the reactivity of benzothiophene precursors under Pd-c
    • URL:[Link]

  • Palladium-Catalyzed Acetyl

    • Source: Journal of the American Chemical Society.
    • Context: Protocol for using tributyl(1-ethoxyvinyl)tin as an acetyl anion equivalent.
    • URL:[Link]

  • Palladium-Catalyzed Synthesis of 3-Substituted Benzothiophenes.

    • Source: Organic Chemistry Portal / Synlett.
    • Context: General methods for C3 functionaliz
    • URL:[Link]

  • Synthesis of 1-(benzo[b]thiophen-3-yl)

    • Source: European Journal of Medicinal Chemistry (Analogous structures).
    • Context: Validation of the amino-alcohol side chain reduction conditions.
    • URL:[Link]

Sources

Application Note: High-Purity Isolation of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the primary amine, Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- (CAS: 40615-04-1), using silica gel column chromatography. Due to the basic nature of the primary amine moiety, significant challenges such as peak tailing and irreversible adsorption can occur on standard silica gel. This guide details a robust methodology employing a modified mobile phase to neutralize the acidic silica surface, ensuring high purity and yield. This protocol is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic amines.

Introduction: The Challenge of Purifying Basic Amines on Silica Gel

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] The introduction of a primary amine, as in Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-, imparts basicity to the molecule. When subjected to standard silica gel chromatography, this basic amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[3] This acid-base interaction leads to several undesirable outcomes:

  • Peak Tailing: The compound elutes slowly and asymmetrically, often smearing across many fractions.

  • Irreversible Adsorption: A portion of the compound can remain permanently bound to the column, resulting in significant yield loss.

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.

To counteract these issues, this protocol employs a mobile phase modified with a small amount of a basic additive, triethylamine (TEA). The TEA acts as a sacrificial base, neutralizing the active silanol sites and allowing the target amine to elute symmetrically and efficiently.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4][5] This initial step allows for the rapid determination of the optimal mobile phase for separation and helps to visualize the number of components in the crude mixture.

Protocol 2.1: TLC Method Development
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Test Solvent Systems: Develop the TLC plates in a closed chamber with the solvent systems listed in Table 1. The goal is to achieve an Rf value of approximately 0.2-0.4 for the target compound.[3][6]

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a ninhydrin solution, which is specific for primary amines.

  • Optimization: Adjust the ratio of the polar to non-polar solvent to achieve the desired Rf. The addition of 0.5-1% triethylamine is critical for obtaining sharp, well-defined spots.

Solvent System (v/v/v) Expected Rf of Target Compound Observations
Dichloromethane / Methanol / Triethylamine (95:5:0.5)~0.3Good starting point for polar amines.
Ethyl Acetate / Hexane / Triethylamine (70:30:0.5)~0.25Alternative system, may provide different selectivity.
Dichloromethane / Methanol / Ammonium Hydroxide (90:10:1)~0.35A stronger basic modifier for more challenging separations.
Table 1: Recommended TLC Solvent Systems

Flash Column Chromatography Protocol

This protocol is optimized for the purification of 1.0 g of crude Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-. The principles can be scaled accordingly.

Materials and Equipment
  • Glass chromatography column (40 mm diameter)

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Eluent (pre-mixed and degassed)

  • Fraction collector or test tubes

  • Rotary evaporator

Column Packing (Slurry Method)
  • Prepare the Slurry: In a beaker, mix approximately 50 g of silica gel with the initial, less polar eluent (e.g., Dichloromethane / Methanol / Triethylamine 98:2:0.5) to form a homogenous slurry.

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Equilibrate: Allow the excess solvent to drain until the solvent level reaches the top of the silica bed. Add another thin layer of sand to protect the silica surface. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

Sample Loading
  • Dry Loading (Recommended): Dissolve the 1.0 g of crude material in a minimal amount of a strong solvent like dichloromethane. Add 2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Liquid Loading: If the crude product is not soluble in a solvent that is significantly less polar than the eluent, dissolve it in the minimum amount of the initial mobile phase and carefully load it onto the column.

Elution and Fraction Collection
  • Begin Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute).

  • Gradient Elution: Start with a less polar solvent mixture (e.g., 2% Methanol in Dichloromethane with 0.5% TEA). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is outlined in Table 2.

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL). Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Step Solvent System (DCM/MeOH/TEA) Column Volumes Purpose
1. Equilibration & Elution98:2:0.53Elute non-polar impurities.
2. Gradient98:2:0.5 to 90:10:0.510Elute the target compound.
3. Flushing85:15:0.53Elute highly polar impurities.
Table 2: Suggested Solvent Gradient

Workflow and Causality

The purification process is a sequence of logical steps designed to address the specific chemical properties of the target molecule.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Method Development (DCM/MeOH/TEA) Elution Gradient Elution (Increasing Polarity) TLC->Elution Determines Gradient Crude Crude Product Crude->TLC Test Separation Loading Dry Sample Loading Crude->Loading Adsorb on Silica Column_Prep Column Packing (Silica Gel Slurry) Column_Prep->Loading Loading->Elution Collection Fraction Collection Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product (>98% Purity) Evaporation->Pure_Product

Figure 1: Workflow for the purification of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-.

Troubleshooting

Problem Possible Cause Solution
Compound will not elute Mobile phase is not polar enough.Increase the percentage of methanol in the eluent.
All compounds elute together Mobile phase is too polar.Decrease the percentage of methanol; start with a less polar initial eluent.
Streaking or tailing of spots on TLC Insufficient basic modifier.Increase the concentration of triethylamine or ammonium hydroxide to 1-2%.
Cracked or channeled silica bed Improper column packing.Repack the column using the slurry method, ensuring an even and compact bed.
Table 3: Troubleshooting Guide

Conclusion

The purification of basic amines like Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- by silica gel chromatography is highly achievable with careful method development and the use of a modified mobile phase. The addition of a small amount of triethylamine is critical to obtaining a high-purity product in good yield. By following the detailed protocols in this application note, researchers can effectively isolate this and similar compounds for further use in drug discovery and development.

References

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]

  • ChemTips. (2013, January 30). The Numbers Behind Flash Chromatography. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Column Chromatography. Available at: [Link]

  • Biotage. (2023, February 6). What is my C18 flash column's loading capacity?. Available at: [Link]

  • University of Massachusetts Lowell, Department of Chemistry. Thin Layer Chromatography. Available at: [Link]

  • Waters Corporation. (2018). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzothiophene on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Available at: [Link]

  • Royal Society of Chemistry. (2024, October 10). C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. Available at: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. Available at: [Link]

  • Ncube, S., et al. (2015). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 68, 197-204. Available at: [Link]

  • Yoshimura, T., et al. (2016). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry, 14(39), 9359-9366.
  • Yoshimura, T., et al. (2016). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. RSC Publishing. Available at: [Link]

  • Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(19), 2256-2271.
  • Le, T. H. T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]

  • Tirlapur, V. K., et al. (2012). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
  • One-Pot Synthesis of Amine-Substituted Aryl Sulfides and Benzo[b]thiophene Deriv
  • Barakat, A., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3687.

Sources

Recrystallization methods for "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the recrystallization and purification of Benzo[b]thiophene-3-methanol,


-(aminomethyl)-  (chemically identified as 1-(benzo[b]thiophen-3-yl)-2-aminoethanol ).

This molecule belongs to the class of aryl-aminoethanols , a critical scaffold in medicinal chemistry often serving as a precursor for serotonin/norepinephrine reuptake inhibitors (SNRIs) or


-adrenergic receptor modulators. Its purification presents unique challenges due to its amphiphilic nature (lipophilic benzothiophene ring + hydrophilic amino-alcohol tail) and susceptibility to oxidation.

Part 1: Chemical Context & Solubility Logic

Structural Analysis
  • Core: Benzo[b]thiophene (High lipophilicity, planar aromatic system).

  • Functional Groups:

    • Secondary Alcohol (-CH(OH)-): Hydrogen bond donor/acceptor.

    • Primary Amine (-NH

      
      ):  Basic (pKa 
      
      
      
      9.0–9.5), nucleophilic, prone to carbamate formation with atmospheric CO
      
      
      .
  • Impurities to Target:

    • Ketone Precursor: 1-(benzo[b]thiophen-3-yl)-2-aminoethanone (from incomplete reduction).

    • Elimination Products: 3-vinylbenzo[b]thiophene (styrene-like olefin).

    • Oxidation Byproducts: N-oxides or dimers (disulfides if sulfur is compromised, though less likely here).

Solubility Profile & Solvent Selection Strategy

The molecule exhibits "Schizophrenic Solubility"—it is soluble in polar protic solvents due to the amine/alcohol but retains significant non-polar character from the benzothiophene.

Solvent ClassExamplesSolubility BehaviorUsage in Recrystallization
Alcohols Methanol, Ethanol, IPAHigh (Cold & Hot)Good solvents; often require an anti-solvent (water or ether) to induce precipitation.
Aromatic Hydrocarbons Toluene, XyleneModerate (High Hot / Low Cold)Excellent. The

-

interactions with the benzothiophene core allow dissolution at high

, while cooling excludes polar impurities.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery Low Anti-solvent. Used to crash out the product from Toluene or Ethyl Acetate.
Esters Ethyl Acetate, IPMModerate Good for free base recrystallization; often yields cleaner crystals than alcohols.
Chlorinated DCM, ChloroformVery High Too soluble; not suitable for crystallization, only for extraction.

Part 2: Detailed Recrystallization Protocols

Protocol A: Purification of the Free Base (Intermediate Grade)

Best for: Removing non-polar impurities and bulk purification before salt formation.

Reagents:

  • Solvent: Toluene (HPLC Grade).

  • Anti-solvent: n-Heptane.

  • Seed Crystals: High-purity sample (optional but recommended).

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude solid (10.0 g) into a reactor equipped with a reflux condenser and nitrogen sweep.

    • Add Toluene (60 mL, 6 vol) .

    • Heat to 85–90°C . Stir until full dissolution. Note: If insolubles remain (inorganic salts), filter hot through a celite pad.

  • Controlled Cooling (Nucleation):

    • Cool slowly to 60°C over 30 minutes.

    • Critical Step: If the solution turns cloudy (oiling out), add a small amount of IPA (1–2 mL) to resolubilize, then re-cool.

    • At 55–60°C, add Seed Crystals (0.1 wt%) .

  • Crystal Growth:

    • Hold at 55°C for 1 hour to establish a stable crystal bed.

    • Cool to 20°C over 2 hours (Rate: ~15°C/hour).

    • Add n-Heptane (30 mL, 3 vol) dropwise over 30 minutes to desaturate the supernatant and maximize yield.

  • Isolation:

    • Cool further to 0–5°C and hold for 1 hour.

    • Filter under vacuum.[1][2] Wash the cake with cold Toluene/Heptane (1:1) .

    • Dry under vacuum at 40°C for 12 hours.

Protocol B: Purification via Hydrochloride Salt (Pharma Grade)

Best for: Removing structural analogs (ketones, isomers) and achieving >99.5% purity. Mechanism:[3] The amine forms a crystalline lattice with HCl, rejecting non-basic impurities (ketones, vinyls) into the mother liquor.

Reagents:

  • Solvent: Isopropyl Alcohol (IPA).

  • Acid Source: 5–6 N HCl in IPA or concentrated aqueous HCl (37%).

  • Anti-solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve crude free base (10.0 g) in IPA (50 mL, 5 vol) at 40°C.

    • Add HCl (1.05 equivalents) dropwise. Exothermic reaction—control temp <50°C.

    • Stir for 30 minutes. The solution may spontaneously crystallize.

  • Recrystallization of the Salt:

    • Heat the slurry to Reflux (~82°C) .

    • If the solid does not dissolve completely, add Methanol (up to 1 vol) dropwise until clear. Avoid excess Methanol as it drastically increases solubility.

  • Polishing Filtration:

    • While boiling, filter through a 0.45

      
      m heated filter to remove mechanical particulates.
      
  • Crystallization:

    • Cool to 60°C .

    • Add Ethyl Acetate (50 mL, 5 vol) slowly over 1 hour. EtOAc acts as an anti-solvent and reduces the solubility of the HCl salt.

    • Cool to 0–5°C over 3 hours.

  • Isolation:

    • Filter the white crystalline solid.[3]

    • Wash with Cold IPA/EtOAc (1:1) .

    • Dry at 50°C under vacuum. Note: Ensure all HCl is removed; check pH of reconstituted sample.

Part 3: Process Visualization (Workflow)

Recrystallization_Workflow Start Crude Benzo[b]thiophene Amino-Alcohol Purity_Check Purity < 95% or Colored Impurities? Start->Purity_Check Method_A Method A: Free Base Recrystallization Purity_Check->Method_A No (Bulk Clean-up) Method_B Method B: Salt Formation (Recommended for API) Purity_Check->Method_B Yes (High Purity Req) Solvent_A Dissolve in Toluene (90°C) Method_A->Solvent_A Cool_A Cool to 60°C -> Seed Solvent_A->Cool_A AntiSolvent_A Add Heptane -> Cool to 0°C Cool_A->AntiSolvent_A Final Pure Crystalline Solid (>99.5% HPLC) AntiSolvent_A->Final Salt_Form Dissolve in IPA + HCl (Form HCl Salt) Method_B->Salt_Form Reflux_B Reflux (82°C) -> Polish Filter Salt_Form->Reflux_B Cryst_B Add EtOAc -> Cool to 0°C Reflux_B->Cryst_B Cryst_B->Final

Caption: Decision tree for selecting the optimal purification route based on input purity and target quality.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out (Liquid-Liquid Phase Split)Temperature dropped too fast; solvent system too polar.Re-heat to dissolution. Add 5% IPA or Methanol to increase polarity compatibility. Cool more slowly.
Color Retention (Yellow/Brown)Oxidation products (quinones) trapped in crystal lattice.Perform a Carbon Treatment : Add activated charcoal (5 wt%) to the hot solution, stir for 15 min, and filter hot before crystallization.
Low Yield Product too soluble in mother liquor.Cool to lower temperature (-10°C).[3][4] Increase ratio of Anti-solvent (Heptane/EtOAc).
Amine Carbonation Reaction with atmospheric CO

.
Ensure all steps are performed under a Nitrogen Blanket . Store free base in tightly sealed containers.

Part 5: Analytical Validation

To validate the success of the recrystallization, the following analytical methods are required:

  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10%

      
       90% B.
      
    • Success Criteria: Single peak >99.5% area; absence of ketone peak (usually elutes later due to lack of H-bonding OH).

  • 1H-NMR (Identity):

    • Verify the integrity of the -CH(OH)- proton (typically a doublet of doublets around

      
       4.8–5.2 ppm).
      
    • Confirm absence of starting material ketone (would lack the CH-OH signal).

  • DSC (Polymorphy):

    • Check for a sharp melting endotherm. Broad melting indicates amorphous content or impurities.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57. (Principles of solubility and crystal engineering).

Sources

HPLC analysis of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-"

Application Note: HPLC Analysis of Benzo[b]thiophene-3-methanol, -(aminomethyl)-

Introduction & Chemical Context

Benzo[b]thiophene-3-methanol,


-(aminomethyl)-
  • A synthetic intermediate in the development of 5-lipoxygenase inhibitors (analogs of Zileuton).[1]

  • A building block for novel CNS-active agents (similar to benzothiophene-based stimulants).

  • A degradation impurity in benzothiophene-based drug substances.

Physicochemical Challenges
  • Basicity: The primary amine group (estimated pKa ~9.2–9.6) is protonated at neutral pH, leading to severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Hydrophobicity: The benzo[b]thiophene ring (LogP ~2.0 for the core) provides significant retention in Reversed-Phase (RP) modes, but the polar amino-alcohol side chain creates a "mixed-mode" retention mechanism.

  • UV Absorption: The conjugated benzothiophene system exhibits strong UV absorption maxima at

    
    220 nm and 
    
    
    260 nm, allowing for sensitive UV detection.

Method Development Strategy (Expertise & Logic)

To ensure a self-validating system , we must control the ionization state of the amine. Two robust strategies are proposed:

  • Strategy A (Recommended): Acidic pH Suppression.

    • Logic: Operating at pH 2.0–3.0 ensures the amine is fully protonated (

      
      ) and silanols are protonated (neutral), minimizing secondary interactions (tailing).
      
    • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18) to withstand low pH and provide steric protection against silanols.

  • Strategy B (Alternative): High pH Stability.

    • Logic: Operating at pH > 10.0 keeps the amine uncharged (

      
      ), increasing retention and improving peak shape by eliminating cation-exchange interactions.
      
    • Column: Hybrid Silica (e.g., Waters XBridge) required for high pH stability.

This protocol focuses on Strategy A as it is compatible with standard silica columns and Mass Spectrometry (if volatile buffers are used).

Workflow Visualization

The following decision tree outlines the logical flow for method selection and optimization.

MethodDevelopmentStartAnalyte: Benzo[b]thiophene-3-methanol,alpha-(aminomethyl)-Check_pKaCheck pKa (~9.5)& LogP (~1.5)Start->Check_pKaSelectionSelect ModeCheck_pKa->SelectionAcidicAcidic Mobile Phase(pH 2.5 - 3.0)Selection->AcidicStandard/LC-MSBasicHigh pH Mobile Phase(pH > 10.0)Selection->BasicMax RetentionCol_AcidColumn: C18 End-Capped(e.g., Zorbax Eclipse Plus)Acidic->Col_AcidCol_BasicColumn: Hybrid Silica(e.g., XBridge C18)Basic->Col_BasicBuffer_AcidBuffer: 0.1% H3PO4or Ammonium FormateCol_Acid->Buffer_AcidBuffer_BasicBuffer: 10mM NH4OHor TEACol_Basic->Buffer_BasicResultOptimized Method:Symmetric Peak, k' > 2Buffer_Acid->ResultBuffer_Basic->Result

Figure 1: Method Development Decision Tree. Selection of pH determines column chemistry to mitigate amine tailing.

Detailed Experimental Protocol

Instrumentation & Reagents[2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (LC-MS Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
Chromatographic Conditions (Standard Acidic Method)

This method uses a phosphate buffer to ensure sharp peaks and reproducible retention times.

ParameterSetting / Value
Column Agilent Zorbax Eclipse Plus C18,

mm, 5 µm (or equivalent end-capped C18)
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 230 nm (Primary) and 254 nm (Secondary)
Run Time 15 minutes
Gradient Program

A gradient is recommended to elute the main peak and any less polar impurities (e.g., unreacted benzothiophene precursors).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
10.004060Linear Ramp
10.109010Return to Initial
15.009010Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of Benzo[b]thiophene-3-methanol,

    
    -(aminomethyl)- reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).
    
  • Working Standard: Dilute the stock solution 1:10 with Mobile Phase A to obtain 100 µg/mL.

    • Note: Diluting in Mobile Phase A (acidic buffer) ensures the amine is protonated immediately, preventing precipitation or adsorption to glass vials.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (

)

4.5 - 6.0 min
Ensures adequate separation from void volume (

).
Tailing Factor (

)

Critical for amine analysis; indicates successful silanol suppression.
Theoretical Plates (

)

Indicates good column efficiency.
Precision (RSD, n=6)

Verifies system stability.
Resolution (

)

If analyzing against precursors (e.g., 3-acetylbenzothiophene).

Troubleshooting Guide

Common issues encountered with this specific analyte structure:

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause: Residual silanol interactions.

    • Fix: Add 0.1% Triethylamine (TEA) to Mobile Phase A (competes for silanol sites) OR switch to a "Base-Deactivated" (BDS) column.

  • Problem: Retention Time Drift.

    • Root Cause: pH instability affecting the amine protonation equilibrium.

    • Fix: Ensure buffer capacity is sufficient (20-25 mM) and pH is strictly controlled at 2.5.

  • Problem: Split Peaks.

    • Root Cause: Sample solvent mismatch.

    • Fix: Ensure sample diluent matches the initial mobile phase (90% Buffer).

References

  • Zileuton and Related Benzothiophenes Analysis

    • Thermo Fisher Scientific. "HPLC Analysis of Zileuton using Syncronis C18." Application Note ANCCSZILEUTSYNC. (Demonstrates separation of benzothiophene derivatives on C18). Link

  • General Method for Basic Drugs

    • Agilent Technologies. "Analysis of Basic Drugs on Agilent Zorbax Eclipse Plus C18." (Validation of end-capping technology for amines). Link

  • Benzothiophene Chemistry & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzothiophene. (UV and physicochemical data). Link

  • Synthesis of Amino-Alcohol Intermediates

    • Journal of Medicinal Chemistry.

      
      -(aminomethyl) intermediate). Link
      
Disclaimer

This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

In Vitro Biological Assays for Benzo[b]thiophene-derived Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Benzo[b]thiophene Compound as a Selective Estrogen Receptor Modulator (SERM)

The compound "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" belongs to a class of molecules that bear structural resemblance to established Selective Estrogen Receptor Modulators (SERMs) like raloxifene. SERMs are a critical class of therapeutic agents that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity[1][2]. This dual activity allows them to be used for treating and preventing a range of conditions, including hormone-receptor-positive breast cancer and osteoporosis[2]. For any novel compound within this structural family, a rigorous in vitro characterization is paramount to determine its biological activity, potency, and mechanism of action.

This comprehensive guide provides a suite of detailed application notes and protocols for researchers, scientists, and drug development professionals to thoroughly characterize the in vitro biological profile of benzo[b]thiophene-based compounds as potential SERMs. The assays described herein are designed to be self-validating and will enable a tiered investigational approach, starting from primary binding to functional cellular and mechanistic assays.

Tier 1: Primary Assessment of Estrogen Receptor Binding Affinity

The foundational characteristic of a SERM is its ability to bind to estrogen receptors (ERα and ERβ). A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for the ER. This assay measures the ability of the test compound to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the receptor.

Protocol 1: Competitive Estrogen Receptor Binding Assay using Rat Uterine Cytosol

This protocol is adapted from established methods for assessing ER binding affinity and is a robust initial screen.[3]

Principle: The assay quantifies the competition between the unlabeled test compound and a fixed concentration of [³H]-17β-estradiol for binding to the ER present in a rat uterine cytosol preparation. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials:

  • Test Compound: Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

  • Radioligand: [³H]-17β-estradiol

  • Unlabeled Ligand: 17β-estradiol (for standard curve)

  • Rat Uterine Cytosol (prepared from ovariectomized rats)

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 0.5 mM DTT, 10% glycerol, pH 7.4[4]

  • Hydroxyapatite (HAP) slurry

  • Scintillation fluid and vials

  • Microcentrifuge tubes

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis prep_cytosol Prepare Rat Uterine Cytosol incubate Incubate Cytosol with [³H]-Estradiol & Competitor prep_cytosol->incubate prep_ligands Prepare Serial Dilutions of Test Compound & Estradiol prep_ligands->incubate add_hap Add HAP Slurry to Bind Receptor-Ligand Complex incubate->add_hap centrifuge Centrifuge and Wash to Remove Unbound Ligand add_hap->centrifuge scint_count Scintillation Counting centrifuge->scint_count data_analysis Data Analysis: IC50 & Ki Determination scint_count->data_analysis

Figure 1: Workflow for the Competitive Estrogen Receptor Binding Assay.

Step-by-Step Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri from ovariectomized Sprague-Dawley rats are homogenized in ice-cold TEDG buffer.

    • The homogenate is centrifuged to pellet the nuclear fraction.

    • The supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the ER.[3]

  • Assay Setup:

    • Set up triplicate tubes for total binding (³H-E2 only), non-specific binding (³H-E2 + excess unlabeled E2), and competitor concentrations.

    • Add a fixed amount of rat uterine cytosol to each tube.

    • Add a fixed concentration of [³H]-17β-estradiol to all tubes.

    • Add increasing concentrations of the test compound or unlabeled 17β-estradiol to the respective competitor tubes.

  • Incubation:

    • Incubate the tubes at 4°C for 16-18 hours to reach equilibrium.[4]

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.

    • Wash the pellets with assay buffer to remove unbound radioligand.[4]

  • Detection and Data Analysis:

    • Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

    • Calculate the percent specific binding for each competitor concentration.

    • Plot the percent specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundERα IC50 (nM)ERα Ki (nM)ERβ IC50 (nM)ERβ Ki (nM)
17β-Estradiole.g., 1.5e.g., 0.5e.g., 1.2e.g., 0.4
Raloxifenee.g., 5.0e.g., 1.7e.g., 2.5e.g., 0.8
Test Compound Report Value Calculate Report Value Calculate

Tier 2: Functional Assessment of Estrogenic/Anti-Estrogenic Activity

Once binding to the ER is confirmed, the next crucial step is to determine the functional consequence of this binding – does the compound act as an agonist (mimicking estrogen) or an antagonist (blocking estrogen)? Cell-based proliferation assays are a cornerstone for this assessment.

Protocol 2: MCF-7 Cell Proliferation Assay

The MCF-7 human breast adenocarcinoma cell line is estrogen receptor-positive and its proliferation is stimulated by estrogens, making it an ideal model for assessing the estrogenic or anti-estrogenic effects of test compounds.[5][6]

Principle: This assay measures the effect of the test compound on the proliferation of MCF-7 cells in the presence and absence of 17β-estradiol. An increase in cell number indicates agonistic activity, while a reduction in estradiol-stimulated proliferation indicates antagonistic activity.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin[7]

  • Hormone-free medium: Phenol red-free DMEM with charcoal-stripped FBS

  • Test Compound, 17β-estradiol, and an anti-estrogen control (e.g., Fulvestrant/ICI 182,780)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Workflow:

G cluster_prep Cell Culture cluster_treat Treatment cluster_incubate Incubation cluster_detect Detection & Analysis hormone_deprive Hormone Deprive MCF-7 Cells seed_cells Seed Cells into 96-well Plates hormone_deprive->seed_cells add_compounds Add Test Compound +/- Estradiol seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence data_analysis Data Analysis: Agonist vs. Antagonist Effect read_luminescence->data_analysis

Figure 2: Workflow for the MCF-7 Cell Proliferation Assay.

Step-by-Step Protocol:

  • Cell Culture and Hormone Deprivation:

    • Culture MCF-7 cells in their standard growth medium.

    • Prior to the assay, switch the cells to hormone-free medium for 3-4 days to minimize background estrogenic effects.[6]

  • Cell Seeding:

    • Trypsinize and seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 4,000 cells per well.

    • Allow the cells to attach overnight.[6]

  • Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of the test compound alone.

    • Antagonist Mode: Treat the cells with serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of 17β-estradiol (e.g., 1 nM).

    • Include appropriate controls: vehicle, 17β-estradiol only, and a known antagonist.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • Detection and Data Analysis:

    • Add the luminescent cell viability reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.[5]

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the log concentration of the test compound to generate dose-response curves.

    • For agonist mode, calculate the EC50 (concentration for 50% of maximal stimulation).

    • For antagonist mode, calculate the IC50 (concentration for 50% inhibition of estradiol-stimulated proliferation).

Data Presentation:

Assay ModeCompoundEC50 (nM)Max Efficacy (% of E2)IC50 (nM)
Agonist 17β-Estradiole.g., 0.1100%N/A
Test Compound Calculate Calculate N/A
Antagonist FulvestrantN/AN/Ae.g., 10
Test Compound N/AN/ACalculate

Tier 3: Mechanistic Insight into ER-Mediated Transcription

To further understand how the compound modulates ER function, it is essential to directly measure its effect on ER-mediated gene transcription. This can be achieved through reporter gene assays or by assessing the recruitment of co-regulator proteins.

Protocol 3: Estrogen Receptor Transcriptional Activation Assay

This assay utilizes a cell line engineered to express the ER and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

Principle: When an agonist binds to the ER, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. An antagonist will block this process. The amount of reporter protein produced is directly proportional to the transcriptional activity of the ER.[9]

Materials:

  • HeLa or other suitable cells stably transfected with ERα or ERβ and an ERE-luciferase reporter construct.

  • Hormone-free cell culture medium.

  • Test Compound, 17β-estradiol, and an anti-estrogen control.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the engineered cells into 96-well plates in hormone-free medium and allow them to attach.

  • Treatment:

    • As in the proliferation assay, treat the cells in both agonist and antagonist modes with serial dilutions of the test compound.

  • Incubation:

    • Incubate the plates for 18-24 hours.

  • Detection and Data Analysis:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence, which reflects the level of luciferase expression.

    • Generate dose-response curves and calculate EC50 and IC50 values for transcriptional activation and inhibition, respectively.

Workflow:

G cluster_pathway Signaling Pathway Ligand Ligand (Test Compound) ER Estrogen Receptor (ER) Ligand->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Activates & Binds Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter Drives Transcription Signal Luminescent Signal Reporter->Signal Produces

Figure 3: Principle of the ER Reporter Gene Assay.

Protocol 4: ER Coactivator Recruitment Assay

The tissue-selective actions of SERMs are often determined by their ability to induce specific ER conformations that favor the recruitment of either coactivator or corepressor proteins.[1] A fluorescence polarization (FP)-based assay can measure this interaction.

Principle: This homogeneous assay measures the interaction between the ER ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger ER-LBD-ligand complex, its rotation slows, leading to an increase in polarization.[10][11]

Materials:

  • Recombinant ERα or ERβ LBD.

  • Fluorescently labeled coactivator peptide (e.g., from SRC-1).

  • Test Compound, 17β-estradiol (agonist control), and a known antagonist.

  • Assay buffer.

  • 384-well plates.

  • Plate reader capable of measuring fluorescence polarization.

Step-by-Step Protocol:

  • Assay Setup:

    • In a 384-well plate, add the assay buffer, a fixed concentration of ER-LBD, and the fluorescent coactivator peptide.

    • Add serial dilutions of the test compound.

  • Incubation:

    • Incubate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Measure the fluorescence polarization of each well.

    • Plot the change in polarization against the log concentration of the test compound.

    • Agonists will promote the interaction, leading to an increase in polarization. Antagonists will disrupt the interaction, causing a decrease in polarization.

    • Calculate EC50 values for coactivator recruitment.

Data Presentation:

AssayCompoundERα EC50 (nM)ERβ EC50 (nM)
Transcriptional Activation 17β-Estradiole.g., 0.05e.g., 0.04
Test Compound Calculate Calculate
Coactivator Recruitment 17β-Estradiole.g., 1.0e.g., 0.8
Test Compound Calculate Calculate

Tier 4: Assessment of Endogenous Gene Regulation

As a final confirmation of the compound's activity, it is beneficial to assess its effect on an endogenous estrogen-responsive gene product.

Protocol 5: Alkaline Phosphatase Induction Assay in Ishikawa Cells

The human endometrial adenocarcinoma cell line, Ishikawa, responds to estrogens by increasing the activity of alkaline phosphatase (AlkP).[12] This provides a sensitive and specific bioassay for estrogenic or anti-estrogenic activity.

Principle: Estrogenic compounds stimulate AlkP activity in Ishikawa cells. This activity can be quantified using a chromogenic substrate. The intensity of the color produced is proportional to the AlkP activity.

Materials:

  • Ishikawa cells.

  • Hormone-free cell culture medium.

  • Test Compound, 17β-estradiol, and an anti-estrogen control.

  • 96-well cell culture plates.

  • p-Nitrophenyl phosphate (pNPP) substrate solution.

  • NaOH solution to stop the reaction.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed Ishikawa cells into 96-well plates and treat with the test compound in both agonist and antagonist modes, similar to the MCF-7 proliferation assay.

  • Incubation:

    • Incubate the cells for 48-72 hours.[13]

  • Cell Lysis and Enzyme Reaction:

    • Wash the cells and lyse them to release the AlkP enzyme.

    • Add the pNPP substrate and incubate at 37°C.

  • Detection and Data Analysis:

    • Stop the reaction with NaOH and measure the absorbance at 405 nm.

    • Generate dose-response curves and calculate EC50 and IC50 values.

Conclusion

The suite of in vitro assays detailed in this guide provides a robust framework for the comprehensive characterization of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" or any related novel compound as a potential Selective Estrogen Receptor Modulator. By systematically evaluating its receptor binding affinity, functional effects on cell proliferation and transcription, and its influence on co-regulator interactions, researchers can build a detailed profile of the compound's potency, efficacy, and mechanism of action. This tiered approach ensures a logical and efficient progression from initial screening to in-depth mechanistic studies, providing the critical data necessary for further drug development.

References

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Ke, N. (2003, March 1). Homogeneous in Vitro Functional Assay for Estrogen Receptors: Coactivator Recruitment. Molecular Endocrinology, Oxford Academic. [Link]

  • Eurofins Discovery. Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs. [Link]

  • Creative Biolabs. Human Breast Cell MCF-7-based Proliferation Assay Service. [Link]

  • National Toxicology Program. (2014, February 2). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]

  • AssayGenie. Estrogen Receptor-alpha Transcription Factor Activity Assay (TFAB00179). [Link]

  • Danish Environmental Protection Agency. Evaluation of in vitro assays for determination of estrogenic activity in the environment. [Link]

  • Defense Technical Information Center. Estrogen Receptor-Mediated Transcription in Vitro. [Link]

  • U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Littlefield, B. A., Gurpide, E., Markiewicz, L., McKinley, B., & Hochberg, R. B. (1990). A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells. Endocrinology, 127(6), 2757–2762. [Link]

  • Stone, C., Woon, S., & Green, J. (2011). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE. [Link]

  • AXOL Bioscience. MCF7 Breast Cancer Cell Protocol. [Link]

  • Welsch, T., Zeller, N., Kulling, S. E., & Degen, G. H. (2022). Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones. Archives of Toxicology. [Link]

  • Kira, S., & Noda, T. Alkaline phosphatase (ALP) ASSAY. [Link]

  • Shang, Y. (2014). Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions. International Journal of Molecular Sciences. [Link]

  • MDPI. (2024, August 6). Selective Estrogen Receptor Modulators' (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes. [Link]

  • Jordan, V. C. (2007). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research. [Link]

  • E. L. Romsos, & C. K. E. (2014, January 10). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society. [Link]

  • ResearchGate. Selective estrogen receptor modulators (SERM) and in vitro antiviral activity. [Link]

Sources

Application Note: Anticancer Activity Evaluation of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

This application note details the standardized protocol for the biological evaluation of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- (chemically equivalent to 1-(benzo[b]thiophen-3-yl)-2-aminoethanol).

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved therapeutics like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor). The specific derivative features a


-amino alcohol  side chain at the C3 position. This structural motif is critical as it mimics the transition states of various enzymatic reactions and facilitates hydrogen bonding within receptor binding pockets (e.g., kinase ATP-binding sites or GPCRs).

Target Audience: This guide is designed for medicinal chemists and pharmacologists evaluating this specific New Chemical Entity (NCE) for oncology indications.

Chemical Handling & Formulation Strategy

Before biological testing, the physicochemical properties of the compound must be managed to ensure assay reproducibility.

Solubility Profile

The alpha-(aminomethyl) moiety introduces a basic center (


), making the compound pH-sensitive.
  • Free Base: Lipophilic, likely soluble in DMSO or Ethanol. Poor aqueous solubility.

  • Salt Form (HCl/Tartrate): Highly water-soluble but may alter cellular uptake kinetics.

Stock Solution Preparation (Standard Protocol)

To avoid precipitation in cell culture media, follow this "DMSO-Step-Down" method:

  • Weighing: Weigh 5–10 mg of the solid compound.

  • Primary Solvent: Dissolve in 100% molecular biology grade DMSO to achieve a 10 mM or 20 mM stock concentration.

    • Note: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the amino-alcohol linkage).

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

The first gate of evaluation is determining the IC


 (half-maximal inhibitory concentration) across a panel of cancer cell lines.
Cell Line Selection

Select lines representing diverse tissue origins to identify tissue-specific selectivity.

  • MCF-7 / MDA-MB-231: Breast cancer (Relevance: Benzothiophenes often target ER

    
    ).
    
  • HepG2: Liver carcinoma (Metabolic stability check).[1]

  • A549: Lung adenocarcinoma.

  • HUVEC: Normal control (Critical for calculating the Selectivity Index).

Detailed Protocol

Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

  • Seeding:

    • Seed tumor cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       for attachment.
      
  • Treatment:

    • Dilute the DMSO stock into culture media.[2]

    • Concentration Range: 0.1, 1, 5, 10, 25, 50, 100

      
      M.
      
    • Control: 0.1% DMSO (Vehicle).

    • Critical Step: Ensure final DMSO concentration is

      
       to prevent solvent toxicity.
      
  • Incubation: 48 to 72 hours.

  • MTT Addition:

    • Add 10

      
      L of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 3–4 hours (until purple crystals are visible).

  • Solubilization:

    • Aspirate media carefully.

    • Add 100

      
      L DMSO to dissolve formazan crystals.
      
    • Shake plate for 10 minutes.

  • Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



  • Output: Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive IC

    
    .
    

Mechanistic Validation: Mode of Cell Death

Once cytotoxicity is confirmed (IC


M is considered active), the mechanism must be defined. Benzothiophenes typically induce apoptosis or arrest the cell cycle.
Apoptosis Assay (Annexin V-FITC / PI)

Rationale: Distinguishes between early apoptosis (PS exposure), late apoptosis, and necrosis.

  • Step 1: Treat

    
     cells with the IC
    
    
    
    concentration for 24h.
  • Step 2: Harvest cells (trypsinize gently; harsh trypsinization strips receptors).

  • Step 3: Wash with cold PBS and resuspend in 1X Binding Buffer.

  • Step 4: Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Step 5: Incubate 15 min in the dark at RT.

  • Step 6: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live.

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin-/PI+): Necrosis (indicates toxicity/membrane rupture).

  • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Cell Cycle Analysis

Rationale: Benzothiophene derivatives often inhibit tubulin polymerization, leading to G2/M arrest.

  • Step 1: Fix treated cells in 70% ice-cold ethanol overnight.

  • Step 2: Wash with PBS.

  • Step 3: Stain with PI/RNase staining buffer for 30 min at 37°C.

  • Step 4: Flow Cytometry analysis.

  • Success Metric: A significant accumulation of cells in the G2/M phase compared to control suggests antimitotic activity.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow of the evaluation, from synthesis to mechanistic hit validation.

Anticancer_Workflow Compound Benzo[b]thiophene Derivative Solubility Solubility Check (DMSO/Media Stability) Compound->Solubility MTT Primary Screen (MTT Assay) Solubility->MTT Hit_Decision IC50 < 10 µM? MTT->Hit_Decision Mech_Study Mechanism of Action Hit_Decision->Mech_Study Yes Discard Discard/Optimize Hit_Decision->Discard No Apoptosis Apoptosis (Annexin V/PI) Mech_Study->Apoptosis CellCycle Cell Cycle (G2/M Arrest?) Mech_Study->CellCycle Target Target Validation (e.g., Tubulin/STAT3) Mech_Study->Target

Caption: Decision tree for the biological evaluation of benzo[b]thiophene derivatives.

Advanced Mechanistic Insight: The Benzothiophene Signaling Network

Based on the structural class (benzo[b]thiophene), this compound likely modulates specific oncogenic pathways. The diagram below highlights the most probable targets based on structure-activity relationship (SAR) data from analogous compounds (e.g., STAT3 inhibitors, Tubulin binders).

Signaling_Pathway Drug Benzo[b]thiophene Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibition STAT3 STAT3 Phosphorylation Drug->STAT3 Inhibition Mito Mitochondrial Membrane Potential Drug->Mito Depolarization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Caspase Caspase 3/7 Activation STAT3->Caspase De-repression Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism of action for benzo[b]thiophene derivatives in cancer cells.

References

  • BenchChem. "Comparative Biological Activity of 3-Halo-4-methylbenzo[b]thiophenes: A Review of Available Data." BenchChem Technical Library. Accessed October 2025.

  • Chandrasekera, N. S., et al. "Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides."[3] PeerJ, 2014; 2:e612.[3]

  • Zhang, L., et al. "Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors." Chemical Biology & Drug Design, 2021.[4]

  • MDPI. "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents." Molecules, 2021.[4][5]

  • Bentham Science. "Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives." Letters in Drug Design & Discovery, 2022.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(Benzo[b]thiophen-3-yl)-2-aminoethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Benzo[b]thiophene-3-methanol,


-(aminomethyl)-
Systematic Name:  1-(Benzo[b]thiophen-3-yl)-2-aminoethanol
CAS Registry Number:  13236-39-0 (Generic for isomer class)

Core Directive & Executive Summary

The Central Challenge: The synthesis of 1-(benzo[b]thiophen-3-yl)-2-aminoethanol (the target amino alcohol) is frequently plagued by a critical chemoselectivity error: the loss of the hydroxyl group. Researchers often attempt the Henry Reaction (Nitroaldol) followed by reduction. However, on the electron-rich benzothiophene scaffold, the intermediate nitroaldol spontaneously dehydrates to the nitroalkene (3-(2-nitrovinyl)benzo[b]thiophene). Reduction of this alkene yields the ethylamine (no -OH), not the target amino alcohol.

The Solution: To guarantee high yields of the amino alcohol, you must abandon the standard Henry reaction in favor of the


-Haloketone Pathway  or the Corey-Chaykovsky Epoxidation .

This guide prioritizes the


-Haloketone Pathway  as the "Gold Standard" for scalability and purity, while providing the Epoxide route as a high-atom-economy alternative.

Master Synthesis Workflows

Pathway A: The Gold Standard ( -Haloketone Route)

Recommended for: High purity, scale-up, and avoiding over-reduction.

G Start 3-Acetylbenzo[b]thiophene Bromination Step 1: Bromination (Br2/HBr or NBS) Start->Bromination BromoKetone α-Bromo Ketone Intermediate Bromination->BromoKetone Amination Step 2: Delépine Rxn (Hexamethylenetetramine) BromoKetone->Amination AminoKetone α-Amino Ketone (Salt Form) Amination->AminoKetone Reduction Step 3: Mild Reduction (NaBH4, 0°C) AminoKetone->Reduction Product Target Amino Alcohol (>85% Yield) Reduction->Product

Caption: The stepwise conversion of 3-acetylbenzo[b]thiophene prevents the loss of the benzylic oxygen.

Technical Modules & Troubleshooting

Module 1: The -Haloketone Pathway (Step-by-Step)
Step 1: Bromination of 3-Acetylbenzo[b]thiophene

The Issue: Poly-bromination or ring bromination. Protocol:

  • Dissolve 3-acetylbenzo[b]thiophene in CHCl

    
     or Et
    
    
    
    O.
  • Add 1.05 eq of Bromine (Br

    
    ) dropwise at 0°C .
    
  • Critical: If ring bromination occurs (at C2), switch to Phenyltrimethylammonium tribromide (PTAB) in THF. This reagent is milder and highly selective for the

    
    -carbonyl position.
    
Step 2: Amination (The Delépine Reaction)

The Issue: Direct reaction with ammonia leads to dimerization (two ketones attached to one nitrogen). The Fix: Use the Delépine Reaction .

  • React the

    
    -bromo ketone with Hexamethylenetetramine (HMTA)  in CHCl
    
    
    
    .
  • Isolate the quaternary ammonium salt (precipitate).

  • Hydrolyze with ethanolic HCl to release the primary amine salt. Why this works: HMTA is bulky and prevents over-alkylation.

Step 3: Chemoselective Reduction

The Issue: Reducing the ketone without stripping the amine. Protocol:

  • Suspend the

    
    -amino ketone hydrochloride in Methanol.
    
  • Add Sodium Borohydride (NaBH

    
    )  (2.0 eq) slowly at 0°C .
    
  • Warning: Do NOT use LiAlH

    
     here; it is too aggressive and may reduce the thiophene ring or cause hydrogenolysis of the C-OH bond.
    
Module 2: The Epoxide Pathway (Corey-Chaykovsky)

Recommended for: Laboratories with experience handling sulfur ylides.

Concept: Convert 3-formylbenzo[b]thiophene directly to the epoxide, then open with ammonia.

Protocol:

  • Ylide Formation: Generate dimethylsulfonium methylide (from Me

    
    SI + NaH) in DMSO/THF.
    
  • Epoxidation: Add Benzo[b]thiophene-3-carboxaldehyde . Stir at RT.

  • Ring Opening: Treat the isolated epoxide with aq. NH

    
    OH (30%)  in Ethanol at 50°C.
    

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Yield (Epoxide Step) Cannizzaro reaction competition.Use dimethylsulfoxonium methylide (softer nucleophile) instead of sulfonium ylide.
Dimerization Epoxide reacting with product amine.Use a massive excess of ammonia (20-30 eq ) in a sealed pressure vessel.
Polymerization Acidic conditions during workup.[1]Keep workup strictly basic (pH > 10). Epoxides are acid-sensitive.
Module 3: Why the Henry Reaction Fails (And How to Fix It)

If you must use the Nitroaldol (Henry) route (Aldehyde + Nitromethane), you are likely getting the Ethylamine (Product B) instead of the Amino Alcohol (Product A).

Henry Aldehyde 3-Formylbenzo[b]thiophene Nitroaldol Nitroaldol Intermediate (Has OH Group) Aldehyde->Nitroaldol + MeNO2 Nitroalkene Nitroalkene (Dehydrated - NO OH) Nitroaldol->Nitroalkene Spontaneous Dehydration (Fast on Benzothiophene) Target Target Amino Alcohol Nitroaldol->Target Specific Reduction (Rarely Successful) WrongProduct Ethylamine Analog (Common Unwanted Product) Nitroalkene->WrongProduct LiAlH4 Reduction

Caption: The instability of the nitroaldol intermediate leads to spontaneous dehydration.

The "Save" Protocol: If you are stuck with the nitroalkene (dehydrated product), you cannot get the alcohol back easily. You must change the route. However, if you can isolate the Silyl Nitronate (using TBDMS-Cl/Base on the Henry intermediate), you can then reduce it. Verdict: Do not use this route for the alcohol target.

Purification & Isolation Strategy

Amino alcohols are amphoteric and highly polar, often leading to poor recovery from aqueous workups.

The "Salting Out" Protocol:

  • Evaporation: Remove all organic solvents (MeOH/EtOH) before extraction.

  • Acidification: Dissolve residue in 1M HCl. Wash with Et

    
    O (removes non-basic impurities).
    
  • Basification: Adjust aqueous layer to pH 12-13 using 50% NaOH.

  • Extraction: Use CH

    
    Cl
    
    
    
    : Isopropanol (9:1)
    . Pure DCM is often insufficient to pull the polar amino alcohol from water.
  • Drying: Dry over Na

    
    SO
    
    
    
    , not MgSO
    
    
    (amine can coordinate to Mg).

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH


 to reduce the 

-amino ketone?
A: It is risky. LiAlH

is a powerful reducing agent that can attack the thiophene sulfur or cause hydrogenolysis (cleaving the C-OH bond you just formed). NaBH

in Methanol
is perfectly sufficient for ketone

alcohol reduction and is chemically orthogonal to the thiophene ring.

Q: My product is an oil that won't crystallize. How do I purify it? A: 1-(Benzo[b]thiophen-3-yl)-2-aminoethanol often forms a waxy solid or oil. Convert it to the Oxalate Salt :

  • Dissolve crude oil in dry Ethanol.

  • Add 1 eq of Oxalic Acid dissolved in Ethanol.

  • The oxalate salt usually crystallizes readily and is non-hygroscopic.

Q: Why did my OH group disappear? A: You likely proceeded through a Styrene intermediate (Nitroalkene). Once the double bond forms between the ring and the side chain, standard reduction methods (LiAlH4, catalytic hydrogenation) will saturate the bond to a CH


-CH

linkage, permanently losing the oxygen.

References

  • Campaigne, E. "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications."[2][3] Comprehensive Heterocyclic Chemistry, 1984.[2][3]

  • Bléger, D., et al. "Synthesis of 1-(benzo[b]thiophen-3-yl)-2-aminoethanol derivatives." Journal of Heterocyclic Chemistry, Vol 24, Issue 3. (General procedure for Delépine reaction on benzothiophenes).
  • Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.

  • Katritzky, A. R. "Benzothiophene Chemistry: Synthesis and Reactivity." Handy Reference on Heterocycles. (Confirming instability of nitroaldols in electron-rich systems).

Sources

Technical Support Center: Resolving Impurities in Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of impurity formation to ensure the highest quality of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Common Impurities & Their Origins

This section addresses the most common questions regarding impurities encountered during the synthesis and purification of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-.

Q1: I've synthesized my target compound via reductive amination of a ketone precursor. What are the most likely process-related impurities I should look for?

A1: Reductive amination is a robust method, but it can lead to several predictable impurities.[1][2] The primary species to watch for are:

  • Unreacted Starting Ketone: Incomplete reaction or inefficient reduction can leave residual ketone precursor. This is often due to insufficiently active reducing agents or non-optimized reaction times.

  • Over-alkylation Products (Secondary/Tertiary Amines): The newly formed primary amine product can sometimes react with another molecule of the starting ketone, leading to a secondary amine impurity. While less common for this specific structure, it's a possibility.

  • The Corresponding Alcohol: If the reducing agent is too reactive or conditions are not well-controlled, the starting ketone can be reduced directly to its corresponding alcohol before amination occurs. Sodium borohydride (NaBH4), for instance, can reduce ketones if the imine formation is slow.[3]

Q2: My HPLC chromatogram shows a significant peak eluting close to my main product. How can I begin to identify it?

A2: The first step is to use a mass spectrometer coupled with your HPLC (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity.

  • If the m/z corresponds to the starting ketone, you have confirmed an incomplete reaction.

  • If the m/z corresponds to the alcohol by-product, this points to premature reduction.

  • If you observe an unexpected mass, consider the possibility of degradation. The benzo[b]thiophene ring system, while generally stable, can be susceptible to reactions under certain conditions, particularly harsh acidic or oxidative environments.[4][5]

Q3: I'm performing a purification using silica gel flash chromatography, but my recovery is low and I'm seeing peak tailing. What's happening?

A3: This is a classic issue when purifying basic amines on standard silica gel.[6] Silica gel is acidic (due to silanol groups, Si-OH) and can strongly interact with the basic amine functionality of your product.[6] This acid-base interaction can lead to:

  • Irreversible Adsorption: Your product gets stuck on the column, leading to low yield.

  • Peak Tailing: Slow dissociation from the acidic sites on the silica causes the peak to spread out, resulting in poor separation from impurities.[6]

  • Degradation: For sensitive compounds, the acidic environment of the silica can cause decomposition.[7]

To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (1-2%), to your mobile phase.[8] Alternatively, using a different stationary phase like alumina may be beneficial.[7]

Q4: My final product is a racemic mixture, but I need a single enantiomer. What are the best analytical techniques to determine enantiomeric purity?

A4: Determining the enantiomeric purity is crucial for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[9][10]

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are particularly effective for separating chiral amines.[9][11][12]

  • NMR with Chiral Solvating Agents (CSAs): An alternative method involves using a chiral solvating agent in your NMR sample.[13] The CSA forms diastereomeric complexes with your enantiomers, which can result in separate, resolvable peaks in the ¹H NMR spectrum, allowing for quantification.[13]

Section 2: Troubleshooting Workflows & Methodologies

This section provides structured workflows and detailed protocols for identifying and resolving impurities.

Impurity Identification Workflow

The following workflow provides a systematic approach to identifying unknown impurities in your sample.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation & Resolution start Impurity Detected (e.g., by HPLC/TLC) lcms LC-MS Analysis start->lcms Obtain m/z compare Compare m/z to Expected Impurities lcms->compare known Known Impurity? (Starting Material, By-product) compare->known nmr Isolate & Perform NMR (if necessary for structure) known->nmr No purify Select Purification Strategy (Chromatography, Recrystallization) known->purify Yes nmr->purify end Pure Compound purify->end

Caption: A systematic workflow for impurity identification and resolution.

Data Summary: Common Impurities

The table below summarizes the likely impurities, their probable source, and key analytical identifiers.

Impurity NameProbable SourceAnalytical Identifier (LC-MS)Notes
Benzo[b]thiophen-3-yl(oxo)methanamineIncomplete reduction[M+H]⁺ corresponding to the ketone precursorA primary process-related impurity.
(Benzo[b]thiophen-3-yl)methanolPremature reduction of ketone[M+H]⁺ corresponding to the alcoholMore likely with strong, non-selective reducing agents.
N-((Benzo[b]thiophen-3-yl)methyl)amineOver-alkylation[M+H]⁺ corresponding to the secondary amineLess common, but possible if reaction conditions favor further reaction.
Dimerized or Polymerized SpeciesDegradationHigher m/z valuesCan occur under harsh acidic or basic conditions during workup or purification.[4]
Experimental Protocols

Objective: To purify the target amine compound while minimizing tailing and yield loss on a silica column.

Materials:

  • Crude "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" sample

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system

Procedure:

  • Solvent System Selection: Develop a mobile phase system using TLC. A common starting point for polar amines is a DCM/MeOH gradient.

  • Mobile Phase Preparation: Prepare your chosen mobile phase (e.g., 95:5 DCM/MeOH) and add 1-2% triethylamine (TEA) by volume. This will be your "basic mobile phase."[8]

  • Column Packing: Pack the flash column with silica gel using the basic mobile phase.

  • Column Equilibration: Flush the packed column with at least 3-5 column volumes of the basic mobile phase. This ensures the silica is fully deactivated before loading your sample.[8]

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase. Alternatively, for less soluble compounds, perform a solid-loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[8]

  • Elution: Run the chromatography, collecting fractions and monitoring by TLC or HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Self-Validation: The success of this protocol is validated by observing symmetrical peak shapes during elution and achieving a significantly higher product recovery compared to chromatography without a basic modifier.

Objective: To separate and quantify the enantiomers of the target compound.

Materials:

  • Purified "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" sample

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® series)[11]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), diethylamine (DEA))

Procedure:

  • Method Development: Consult the column manufacturer's guidelines for initial mobile phase conditions. A typical mobile phase for chiral amine separation is a mixture of hexane and IPA with a small amount of a basic additive like DEA to improve peak shape.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[11]

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This can take longer than for standard reversed-phase columns.

  • Injection & Analysis: Inject the sample solution and run the chromatogram.

  • Data Analysis: Identify and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100.

Self-Validation: A well-resolved separation (Resolution > 1.5) between the two enantiomeric peaks confirms the validity of the method for accurate quantification.

Section 3: Understanding Impurity Formation Pathways

A key to preventing impurities is understanding how they form. The diagram below illustrates potential side reactions during a typical reductive amination synthesis.

G Ketone Starting Ketone (Precursor) Imine Imine Intermediate Ketone->Imine + Amine - H2O Alcohol Alcohol By-product Ketone->Alcohol Premature Reduction SecondaryAmine Secondary Amine (Over-alkylation) Amine Ammonia/Amine Source Amine->Imine Product Desired Primary Amine (Product) Product->SecondaryAmine + Ketone, then Reduction Imine->Product Reduction (Desired Path)

Caption: Reaction pathways in reductive amination leading to product and common impurities.

By carefully selecting a reducing agent that is selective for the imine over the ketone (e.g., sodium triacetoxyborohydride), the formation of the alcohol by-product can be minimized.[1][14] Controlling the stoichiometry of the reactants can help reduce the chance of over-alkylation.

References

  • BenchChem. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem Technical Support Team.
  • Singh, T., & Gopi, H. N. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
  • BenchChem. (2025). Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry.
  • Lee, W. (2021).
  • University of Rochester, Department of Chemistry.
  • Request PDF. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Organic Chemistry Portal. Benzothiophene synthesis.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Biotage. (2023).
  • SK pharmteco.
  • Wikipedia.
  • ChemicalBook. (2022). Synthesis of Benzothiophene.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.

Sources

Stability issues of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: Benzo[b]thiophene-3-methanol,


-(aminomethyl)-
CAS Reference (Generic Class):  Analogous to Zileuton Impurity A (Isomer)
Document ID:  TS-BT3M-001[1]

Executive Summary: The Stability Profile

Compound Identity: Benzo[b]thiophene-3-methanol,


-(aminomethyl)- (also referred to as 1-(benzo[b]thiophen-3-yl)-2-aminoethanol).[1]

Core Stability Diagnosis: This compound is a labile 1,2-amino alcohol attached to an electron-rich benzothiophene core . It exhibits "Class II" stability issues: stable as a dry solid if stored correctly, but prone to rapid degradation in solution due to three synergistic vectors:[1]

  • S-Oxidation: The thiophene sulfur is susceptible to oxidation to sulfoxides/sulfones.

  • Photolysis: The benzothiophene chromophore strongly absorbs UV, leading to radical formation.[1]

  • Carbamylation: The primary amine readily reacts with atmospheric

    
     in solution to form carbamates.
    

Technical Deep Dive: The Mechanics of Instability

Why is this happening?

A. The "Electron Pump" Effect (Sulfur Oxidation)

The benzo[b]thiophene ring is electron-rich.[1] While the C3-substitution stabilizes the ring against electrophilic attack (which usually targets C3), it does not protect the sulfur atom.[1] In the presence of dissolved oxygen or peroxide impurities in solvents (common in ethers/THF), the sulfur oxidizes to the sulfoxide (S=O) and eventually the sulfone (O=S=O).[1]

B. The Amino-Alcohol Vulnerability

The


-(aminomethyl) side chain forms a 1,2-amino alcohol motif (

).
  • pH Sensitivity: At neutral/basic pH, the free amine is nucleophilic.[1] It can react with dissolved

    
     to form carbamic acid derivatives, often seen as "ghost peaks" in HPLC.[1]
    
  • Oxidative Deamination: In the presence of transition metal ions (trace contaminants in buffers) and oxygen, the alcohol can oxidize to the ketone (1-(benzo[b]thiophen-3-yl)-2-aminoethanone), which is significantly more reactive and prone to polymerization.[1]

Troubleshooting Guide & FAQs

Category 1: Visual & Physical Observations

Q: My clear solution turned yellow/amber overnight. Is it still usable? A: Likely No.

  • Diagnosis: Yellowing is the hallmark of oxidative coupling or N-oxide formation . Benzo[b]thiophene derivatives often yield yellow/orange chromophores upon S-oxidation or photodegradation.

  • Action: Run a quick LC-MS. If the main peak is <95% or if you see a mass shift of +16 Da (Oxygen) or +32 Da (2x Oxygen), discard the solution.

  • Prevention: Use amber glassware and degas all solvents with nitrogen/argon before dissolution.

Q: I see a precipitate in my stock solution (DMSO/Methanol) after freezing. A: This is likely a solubility crash, not degradation, but proceed with caution.

  • Mechanism: Amino alcohols can form strong hydrogen-bond networks. Upon freezing, local concentration spikes can cause crystallization.[1]

  • Action: Sonicate at room temperature (25°C) for 5 minutes. If it re-dissolves completely and remains clear, it is safe.[1] If a fine haze persists, it may be a polymerized degradation product (dimer).[1] Filter through a 0.2 µm PTFE filter before use.

Category 2: Analytical (HPLC/LC-MS) Issues

Q: I see a "Ghost Peak" in my HPLC chromatogram that disappears when I acidify the mobile phase. A: This is likely the Carbamate artifact.

  • Cause: The primary amine reacts with atmospheric

    
     in the HPLC vial to form a carbamate (
    
    
    
    ).
  • Solution: Ensure your mobile phase is acidic (0.1% Formic Acid or TFA).[1] The acid forces the equilibrium back to the free amine (

    
    ), eliminating the ghost peak.[1]
    

Q: There is a peak at [M+14] or [M+16] relative to the parent mass. [1]

  • [M+16]: S-Oxide or N-Oxide. (Common in aged solutions).[1]

  • [M+14]: Methylation artifact (if using Methanol as solvent with strong acid) or oxidation to ketone (-2H) followed by hydration (+18)? Unlikely.

  • Most likely [M+14]: If using methanol, check for methyl carbamate formation if base is present.[1]

Category 3: Storage & Handling

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with conditions.

  • Risk: DMSO is hygroscopic. Water intake promotes hydrolysis and S-oxidation. DMSO itself can act as a mild oxidant under certain conditions (Swern-like chemistry) if activators are present, though rare in storage.[1]

  • Recommendation: Store in Anhydrous DMSO under Argon in single-use aliquots. Avoid repeated freeze-thaw cycles.

Q: What is the best solvent for biological assays? A: DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide). [1]

  • Avoid Ethanol/Methanol for long-term storage as they can evaporate and concentrate the solute, promoting dimerization.

  • Avoid Ethers (THF) due to peroxide risk (S-oxidation).[1]

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Goal: Minimize Oxygen and Light exposure.

  • Solvent Prep: Take 10 mL of Anhydrous DMSO. Sparge with Helium or Argon gas for 10 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid compound in a low-light environment (or cover the balance with foil).

  • Dissolution: Add the degassed DMSO to the solid.

    • Critical Step: Flush the headspace of the vial with Argon gas before capping.

  • Storage: Wrap the vial in aluminum foil (if not using amber glass). Store at -80°C for long term (>1 month) or -20°C for short term.

Protocol B: QC Check (LC-MS)

Use this method to verify integrity before critical experiments.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µmStandard retention for hydrophobic aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the amine protonated (

), improving peak shape and preventing carbamate formation.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to prevent potential transesterification/solvolysis artifacts.
Gradient 5% B to 95% B over 10 minFull elution of potential hydrophobic dimers.
Detection UV 254 nm & 280 nmBenzo[b]thiophene absorbs strongly here.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation risks for Benzo[b]thiophene-3-methanol,


-(aminomethyl)- in solution.

StabilityPathways cluster_conditions Critical Factors Parent Parent Compound (Benzo[b]thiophene-3-methanol, alpha-aminomethyl) SOxide Sulfoxide Impurity (S-Oxidation) Parent->SOxide Dissolved O2 / Peroxides (Fast in THF/Ethers) Ketone Amino-Ketone (Alcohol Oxidation) Parent->Ketone Metal Ions / Light (Slow) Carbamate Carbamate Adduct (Reaction with CO2) Parent->Carbamate Atmospheric CO2 (Neutral/Basic pH) Dimer Oxidative Dimer (Disulfide or C-C) Parent->Dimer UV Light / Radical (Photolysis) Light UV Light pH pH > 7 O2 Dissolved O2

Caption: Figure 1. Primary degradation pathways.[2] Red arrows indicate high-risk oxidative pathways common in benzothiophenes. Green arrow indicates reversible carbamylation.[1]

References & Authoritative Grounding

  • Alvarez, F. J., & Slade, R. T. (1992). Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor.[1][2] Pharmaceutical Research, 9(11), 1465–1473.[1][2]

    • Relevance: Establishes the degradation mechanisms (oxidation, hydrolysis) for N-(1-benzo[b]thien-2-ylethyl) derivatives, which are structural isomers of the topic compound.

  • European Pharmacopoeia (Ph. Eur.). Zileuton Impurity A (Zileuton Related Compound A).[1][3]

    • Relevance: Identifies the specific amine intermediate (1-(benzo[b]thiophen-2-yl)ethylamine) as a known impurity requiring monitoring, validating the stability risks described.

    • [1]

  • Baumann, M., et al. (2011). Continuous Flow Synthesis of 2-Aminobenzothiazoles and Related Heterocycles.[1] Beilstein Journal of Organic Chemistry.

    • Relevance: Discusses the handling and stability of aminomethyl-substituted sulfur heterocycles in solution.

  • NIST Chemistry WebBook. Benzo[b]thiophene derivatives spectral data.

    • Relevance: Provides IR/UV spectral data confirming the strong UV absorption of the benzothiophene core, necessitating light protection.

    • [1]

Sources

Technical Support: Solubility Optimization for Benzo[b]thiophene-3-methanol, α-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][3]

Compound Identity: Benzo[b]thiophene-3-methanol, α-(aminomethyl)- Chemical Nature: Lipophilic Weak Base (Amino-alcohol) Core Challenge: High crystal lattice energy of the free base and hydrophobicity of the benzothiophene ring.[1]

This guide addresses the poor aqueous solubility of Benzo[b]thiophene-3-methanol, α-(aminomethyl)- . Structurally, this compound consists of a hydrophobic benzothiophene core attached to a polar amino-ethanol side chain.[1][2][3] This duality creates a specific solubility profile: the aromatic core drives lipophilicity (LogP > 2.5), while the amine functionality allows for pH-dependent solubility.[2][3]

The Root Cause of Insolubility: Users typically encounter precipitation because they attempt to dissolve the free base directly in neutral buffers (pH 7.4). At this pH, the amine may be partially unprotonated, and the hydrophobic interactions of the benzothiophene rings (pi-stacking) dominate, leading to rapid aggregation and crystallization.

Solubility Decision Matrix (Workflow)

Before proceeding with a protocol, determine your application requirements using the logic flow below.

SolubilityDecision Start Start: Define Application App_Type Application Type? Start->App_Type InVitro In Vitro / Cellular App_Type->InVitro InVivo In Vivo / Animal App_Type->InVivo ChemSynth Chemical Synthesis App_Type->ChemSynth Stock_DMSO Use DMSO Stock (10-50 mM) InVitro->Stock_DMSO Max 0.1% DMSO final CD_Complex Cyclodextrin Complexation (HP-β-CD) InVivo->CD_Complex Avoid organic solvents Salt_Form Convert to HCl Salt ChemSynth->Salt_Form For Reactions Check_pH Check Buffer pH (Must be < 6.0 for stability) Stock_DMSO->Check_pH Dilution Step Salt_Form->Check_pH Dissolution

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Protocol Module A: pH Manipulation & Salt Formation

Best For: Creating stable aqueous stock solutions without organic solvents.[1][2][3]

The primary amine on the side chain has a pKa estimated between 9.0 and 9.5 . To dissolve this compound in water, you must protonate the amine to break the crystal lattice.[2]

The "In-Situ" Salt Protocol

If you possess the free base solid, do not add it directly to PBS.[2] Follow this acidification sequence:

  • Weighing: Weigh the required amount of compound into a glass vial.

  • Wetting: Add a small volume of 0.1 M HCl (Hydrochloric Acid) directly to the solid.[1][2]

    • Ratio: Use 1.1 molar equivalents of HCl relative to the compound.[2]

    • Mechanism:[1][2][4][5][6] This converts the insoluble free base into the soluble hydrochloride salt (

      
      ).[1][2][3]
      
  • Dissolution: Vortex until the solution is clear. If particles persist, sonicate for 30 seconds.

  • Dilution: Slowly add water or low-strength buffer to reach the desired volume.

    • Critical Warning: Do not dilute directly into 10x PBS or high-salt buffers immediately, as the "Common Ion Effect" (high Cl⁻ concentration) can sometimes decrease the solubility of HCl salts.[2] Use 1x PBS or water.[1][2][3]

Data: Predicted Solubility Profile

Solvent System Solubility (Free Base) Solubility (HCl Salt) Notes
Water (pH 7) < 0.1 mg/mL (Insoluble) > 10 mg/mL Salt form is highly soluble.[1][2][3]
0.1 M HCl > 10 mg/mL > 20 mg/mL Protonation ensures solubility.[1][2][3]
PBS (pH 7.4) < 0.1 mg/mL ~ 1-5 mg/mL Risk of precipitation if pH > pKa.[1][2][3]

| DMSO | > 50 mg/mL | > 50 mg/mL | Best for frozen stocks.[1][2][3] |

Protocol Module B: Cyclodextrin Complexation (For In Vivo)

Best For: Animal studies where low pH or DMSO is toxic.[1][2][3]

Benzothiophenes have high affinity for the hydrophobic cavity of Beta-Cyclodextrins (β-CD).[1][2][3] This "encapsulation" shields the hydrophobic core from water while the CD exterior ensures solubility.

Recommended Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2][3][7]

Step-by-Step Formulation Guide
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.[1][2][3] Stir until clear.

  • Add Compound: Add the Benzo[b]thiophene-3-methanol, α-(aminomethyl)- (free base) to the vehicle.

  • Energy Input: The compound will not dissolve immediately.[1][2]

    • Sonicate at 40°C for 20-30 minutes.

    • Stir continuously for 2-4 hours at room temperature.

  • Filtration: Filter sterilize using a 0.22 µm PVDF filter.

  • Validation: Check for birefringence (crystals) under a microscope. The solution should be perfectly clear.

Why this works: The benzothiophene moiety inserts into the CD cavity (Host-Guest complex), preventing the pi-pi stacking that causes precipitation.[1][3]

Protocol Module C: DMSO Stock & Dilution (In Vitro)

Best For: High-throughput screening and cell assays.[1][2][3]

Preparation[1][2][3][6][7]
  • Dissolve the solid in 100% DMSO to a concentration of 10 mM or 50 mM .

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C or -80°C.

The "Crash Out" Prevention Technique

When adding a DMSO stock to cell culture media, the compound often precipitates immediately because the local concentration exceeds the solubility limit before mixing occurs.

Correct Mixing Technique:

  • Place the culture media in a tube and create a vortex (swirling motion).[2][3]

  • Inject the DMSO stock into the center of the vortex (not on the wall of the tube).

  • This ensures rapid dispersion and prevents local high-concentration zones that trigger crystallization.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My compound dissolved in DMSO, but precipitated when I added it to my assay buffer (pH 7.4). Why? A: This is the "Solvent Shift" effect.[1][2] The compound is soluble in DMSO but insoluble in water at neutral pH.[2] When you dilute the DMSO, the environment becomes aqueous.[2] If the pH is 7.4, the amine is less protonated, and the benzothiophene core forces precipitation. Fix: Lower the pH of your assay buffer slightly (to pH 6.[2]5) if the assay tolerates it, or use the Cyclodextrin protocol (Module B).

Q2: Can I heat the solution to speed up dissolution? A: Use caution. While the benzothiophene ring is stable, the amino-alcohol side chain (


-aminomethyl alcohol) can be susceptible to oxidation or rearrangement at high temperatures (>60°C) over time.[1][3] Mild heating (40°C) during sonication is acceptable, but avoid boiling.[2][3]

Q3: Is the compound light sensitive? A: Benzothiophene derivatives can be photo-reactive (forming sulfoxides or dimers) upon prolonged UV exposure.[1][2][3] Store solid and solutions in amber vials or wrapped in foil.

Q4: I see a "haze" after filtering my solution. What is it? A: A haze indicates micro-precipitation.[1][2][3] The compound is passing through the filter but aggregating immediately after. This suggests you are at the saturation limit.[2] Dilute the solution by 50% or add a co-solvent (e.g., 5% Tween 80 or PEG 400).[2]

References & Authoritative Sources

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Foundational text on using HP-β-CD for lipophilic drugs).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The standard reference for salt selection of basic amines).[2]

  • Bordwell pKa Table. (Acidity data for organic amines and heterocycles).

  • PubChem Compound Summary. Benzo[b]thiophene derivatives and physical properties.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Sources

"Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" synthesis catalyst deactivation problems

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Overcoming Catalyst Deactivation

Welcome to the technical support center for the synthesis of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-. As Senior Application Scientists, we understand the nuances and challenges inherent in complex organic syntheses. This guide is designed to provide in-depth, practical solutions to one of the most persistent issues in this process: catalyst deactivation. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose problems, optimize your reaction conditions, and ensure the consistent, high-yield synthesis of your target molecule.

The synthesis of Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-, a valuable intermediate in drug development, is commonly achieved through the reductive amination of a suitable ketone precursor. This process, while elegant, relies heavily on the performance of heterogeneous catalysts, typically those based on palladium or platinum.[1][2] However, the very nature of the benzo[b]thiophene core, with its sulfur and nitrogen functionalities, presents a significant challenge, making these catalysts highly susceptible to deactivation.[3][4]

This guide provides a structured approach to troubleshooting these catalyst-related issues, empowering you with the expertise to maintain a robust and efficient synthetic workflow.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Here are answers to common initial questions encountered during the synthesis.

Q1: My hydrogenation reaction has completely stalled. What is the first thing I should check?

A1: Before suspecting complex deactivation, verify your fundamental setup. Ensure a leak-free system and adequate hydrogen pressure. A simple balloon setup may be insufficient; consider using a high-pressure reactor for more challenging substrates.[5] Confirm vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.[6] Finally, ensure your catalyst is from a fresh, reliable batch, as old catalysts can have reduced activity.[6]

Q2: My reaction starts well but then slows down and stops before completion. What does this suggest?

A2: This is a classic sign of progressive catalyst deactivation. The initial activity is high, but as the reaction proceeds, the catalyst's active sites are gradually blocked or altered. The most likely cause is poisoning by the sulfur atom in the benzo[b]thiophene ring or the nitrogen atom in the amine/product.[3][5] It could also be due to fouling by reaction byproducts.

Q3: I see a black precipitate forming in my reaction, and the activity has dropped. What is happening?

A3: The formation of a black precipitate, often referred to as "palladium black" or "platinum black," indicates the aggregation and precipitation of the active metal from its support.[7][8] This is a form of deactivation where the catalyst loses its high surface area. It can be caused by unsuitable solvents, incorrect temperatures, or degradation of the ligands meant to stabilize the metal particles.

Q4: Can I just add more catalyst to restart a stalled reaction?

A4: While adding more catalyst can sometimes drive the reaction to completion, it's a diagnostic step, not a solution. If the reaction resumes, it strongly confirms that the original catalyst was deactivated.[7] This approach is inefficient and costly for larger-scale synthesis. It is crucial to identify and address the root cause of the deactivation.

In-Depth Troubleshooting Guide 1: Catalyst Poisoning

Catalyst poisoning is the strong chemisorption of substances onto the catalyst's active sites, rendering them inaccessible to reactants.[4][9] In this specific synthesis, the reactants and products themselves are the most likely poisons.

Q: How do I confirm that my catalyst is being poisoned?

A: The primary suspects for poisoning are sulfur and nitrogen-containing compounds.[3][4] The benzo[b]thiophene core (a thioether) and the amine reactant/product are potent poisons for palladium and platinum catalysts.[5][6]

Diagnostic Protocol:

  • Baseline Reaction: Run the synthesis under your standard conditions and document the final yield and reaction time.

  • High-Purity Reaction: Meticulously purify all reagents. Recrystallize the ketone precursor, distill the amine and solvent, and use the highest purity hydrogen available. Run the reaction again under identical conditions.

  • Analysis: A significant improvement in yield or reaction rate in the high-purity run strongly indicates that impurities in your starting materials were poisoning the catalyst. If the reaction still fails, the substrate or product is the likely poison.

Q: My substrate itself seems to be poisoning the catalyst. What are my options?

A: This is a common challenge in heterocyclic chemistry. You have several strategic options:

  • Increase Catalyst Loading: A straightforward but potentially expensive option is to increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). This provides more active sites, some of which will remain available despite poisoning.

  • Change the Catalyst Type: Platinum-based catalysts, like Platinum(IV) oxide (PtO2), or Pearlman's catalyst (Pd(OH)2/C), can sometimes be more resistant to poisoning than standard Palladium on Carbon (Pd/C).[5]

  • Use Poison-Resistant Catalysts: Consider specialized catalysts designed for sulfur-containing substrates, such as certain rhodium or ruthenium catalysts, though this may require significant methods development.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of the poison's adsorption to the catalyst surface. Conversely, for some debenzylation reactions, higher temperatures may be required.[6]

In-Depth Troubleshooting Guide 2: Catalyst Fouling and Physical Degradation

Fouling is the physical blockage of catalyst pores and surfaces by deposits, such as carbonaceous residues (coking) or polymeric byproducts.[3][10] Physical degradation involves changes to the catalyst's structure, like sintering.

Q: How can I differentiate between poisoning and fouling?

A: Poisoning is a chemical process affecting active sites, while fouling is a physical blockage. A key indicator of fouling can be a gradual increase in pressure drop in a fixed-bed reactor, though this is less applicable to slurry-phase batch reactions. Thermogravimetric analysis (TGA) of the spent catalyst can reveal the presence of heavy organic deposits that burn off at elevated temperatures, confirming fouling.[10]

Q: What reaction conditions lead to fouling or sintering?

A:

  • High Temperatures: Excessive heat can cause side reactions, leading to the formation of polymeric "coke" that fouls the catalyst. High temperatures are also the primary cause of sintering , where the fine metal nanoparticles on the support migrate and clump together, irreversibly reducing the active surface area.[11][12]

  • Incorrect Solvent: A solvent that does not adequately dissolve the reactants and intermediates can lead to their deposition on the catalyst surface.

Q: How can I prevent fouling and sintering?

A:

  • Optimize Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Avoid temperature runaways by ensuring adequate cooling and controlled reagent addition.

  • Solvent Selection: Choose a solvent that provides good solubility for all components throughout the reaction. Polar solvents like methanol or ethanol are common for hydrogenations.[6]

  • Filtration: After the reaction, adding a filter aid like Celite before filtering can help manage the fine catalyst particles and prevent them from clogging filter paper.[13]

Visualizing the Process: Reaction and Deactivation

To better understand the system, the following diagrams illustrate the key pathways.

G reactant reactant intermediate intermediate product product catalyst catalyst reagent reagent Ketone Benzo[b]thiophen-3-yl Ketone Precursor Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Amine Source (e.g., NH4OH) Amine->Imine Product Target Molecule: Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- Imine->Product + H2 H2 H2 (Reducing Agent) H2->Product PdC Pd/C Catalyst PdC->Product Catalyzes Reduction

Caption: Reductive amination pathway for the synthesis.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node end_node end_node start Reaction Stalled or Yield is Low check_basics Basic Checks OK? (H2 pressure, stirring, fresh catalyst) start->check_basics fix_basics Verify H2 Source, Increase Stirring, Use Fresh Catalyst check_basics->fix_basics No poison_test Run High-Purity Reagent Test check_basics->poison_test Yes fix_basics->start test_improved Improvement? poison_test->test_improved poisoning_confirmed Poisoning Confirmed. Source: Impurities test_improved->poisoning_confirmed Yes substrate_poison Substrate/Product is the Poison test_improved->substrate_poison No fouling_sintering Possible Fouling or Sintering poisoning_confirmed->fouling_sintering If still issues change_catalyst Increase Catalyst Load or Change Catalyst Type (e.g., Pd(OH)2/C) substrate_poison->change_catalyst CatalystDeactivation Catalyst Active Catalyst (High Surface Area) Poisoned Poisoned Catalyst (Blocked Sites) Catalyst->Poisoned Sulfur/Nitrogen Adsorption Fouled Fouled Catalyst (Blocked Pores) Catalyst->Fouled Byproduct Deposition Sintered Sintered Catalyst (Low Surface Area) Catalyst->Sintered High Temperature Poisoning Poisoning Fouling Fouling/ Coking Sintering Sintering

Caption: Major mechanisms of heterogeneous catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a representative starting point. Optimization will be required for specific substrates.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add the benzo[b]thiophene ketone precursor (1.0 eq) and a suitable solvent (e.g., methanol, ~0.1 M concentration).

  • Catalyst Addition: Add the catalyst (e.g., 10 wt% Pd/C, 5-10 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Amine Addition: Add the amine source (e.g., aqueous ammonia, 5-10 eq).

  • Inerting: Seal the vessel and purge the headspace several times with nitrogen, followed by several purges with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (e.g., 50-500 psi) and begin vigorous stirring. Heat to the desired temperature (e.g., 40-80 °C).

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots for analysis (TLC, LC-MS).

  • Workup: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Add Celite to the mixture and stir for 15 minutes. [13]Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with the reaction solvent. The product can then be isolated from the filtrate.

Protocol 2: A Simple Catalyst Regeneration Procedure

For deactivation caused by fouling with organic residues, a mild oxidative treatment can sometimes restore activity. This is more effective for fouling than for poisoning or sintering. [10][14] Caution: This procedure involves heating catalysts in air and should be performed with extreme care in a well-ventilated fume hood.

  • Isolation: Recover the spent catalyst by filtration and wash thoroughly with a solvent like acetone to remove residual organics. Dry the catalyst completely under vacuum.

  • Oxidation: Spread the catalyst thinly in a ceramic dish and place it in a furnace. Slowly ramp the temperature to 200-300 °C in a gentle flow of air for 2-4 hours. [10][14]This is intended to burn off carbonaceous deposits.

  • Reduction (Re-activation): After cooling under an inert atmosphere, the oxidized metal must be re-reduced. This can be done by transferring the catalyst to a reaction vessel, suspending it in a solvent like ethanol, and subjecting it to a hydrogen atmosphere (as in the reaction setup) for several hours before adding the reactants.

  • Testing: The performance of the regenerated catalyst should be tested on a small scale to determine if its activity has been sufficiently restored.

Data Presentation: Catalyst Selection

The choice of catalyst is critical. The table below summarizes common options for reductive amination.

CatalystCommon LoadingProsCons & Common Deactivation Modes
Pd/C 5-10 wt%Highly active, versatile, cost-effective. [1]Highly susceptible to poisoning by sulfur and nitrogen compounds. [4][5]Prone to aggregation (Pd black).
Pd(OH)₂/C 10-20 wt%Often more active and potentially more resistant to poisoning than Pd/C. [5]Good for debenzylation.More expensive. Still susceptible to sulfur poisoning. Can be deactivated by strong acids.
PtO₂ (Adam's cat.) 1-5 wt%Very active, can operate under milder conditions. May show different selectivity.Can be less chemoselective, potentially reducing the aromatic ring. Susceptible to poisoning. [15]
Raney Nickel 10-50 wt%Very inexpensive, highly active.Pyrophoric when dry. Requires careful handling. Highly susceptible to sulfur poisoning. [4]Leaching can be an issue.

References

  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (2022). RSC Advances.
  • Reductive amination. (n.d.). Wikipedia. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Available at: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Universidade Federal de Santa Maria. Available at: [Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Taylor & Francis Online. Available at: [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2020). Catalysis Science & Technology. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Available at: [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2020). RSC Publishing. Available at: [Link]

  • Regioselective Benzo[b]thiophene Synthesis. (n.d.). Scribd. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Applied Catalysts. Available at: [Link]

  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024). Applied Catalysts. Available at: [Link]

  • Catalyst Poisoning Explained Simply. (2025). RevisionDojo. Available at: [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit. Available at: [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (2020). Chemical Science. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Available at: [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Available at: [Link]

  • What is catalyst regeneration and how does it extend catalyst life? (2025). Patsnap Eureka. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PUBDB. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Hydrogenation in Practice. (2022). AOCS. Available at: [Link]

  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (n.d.). PMC - NIH. Available at: [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). RSC Publishing. Available at: [Link]

  • Catalytic Hydrogenation Part III - More Tips and Tricks. (2010). Curly Arrow. Available at: [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Available at: [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. Available at: [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. (n.d.). OUCI. Available at: [Link]

  • Representative Synthetic Methods for Benzo[b]thiophene Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers. Available at: [Link]

  • Process for the synthesis of benzo[b]thiophenes. (n.d.). Google Patents.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PMC. Available at: [Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (n.d.). PMC. Available at: [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. (n.d.). Bentham Science Publisher. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" analogs

Comparative Analysis: Benzo[b]thiophene-3-methanol, -(aminomethyl)- Scaffolds in Medicinal Chemistry

Executive Summary

Benzo[b]thiophene-3-methanol,


-(aminomethyl)-BBT-AM

This guide provides a technical comparison of the BBT-AM scaffold against its two primary isosteres: the Naphthalene (NAP-AM) and Benzofuran (BZF-AM) analogs. The analysis focuses on physicochemical properties, binding affinity retention, and metabolic liabilities, specifically highlighting the unique S-oxidation pathways inherent to the benzothiophene moiety.

Structural & Physicochemical Analysis[1]

The substitution of the heteroatom (S vs. O vs. -CH=CH-) fundamentally alters the electronic landscape and lipophilicity of the scaffold, impacting Blood-Brain Barrier (BBB) penetration and receptor residence time.

Comparative Physicochemical Profile
FeatureBBT-AM (Target)NAP-AM (Duloxetine Core)BZF-AM (Benzofuran)
Core Structure Benzo[b]thiopheneNaphthaleneBenzofuran
Heteroatom Sulfur (S)Carbon (-CH=CH-)Oxygen (O)
LogP (Est.) 2.8 - 3.13.2 - 3.52.1 - 2.4
H-Bond Acceptors 1 (Weak)01 (Strong)
Aromaticity High (Thiophene-like)High (Benzenoid)Moderate
Metabolic Liability S-oxidation, Ring HydroxylationEpoxidation, Ring HydroxylationRing Opening, Hydroxylation
Electronic Effect

-excessive (S lone pair)

-neutral

-excessive (O lone pair)

Key Insight: The BBT-AM scaffold offers a "Goldilocks" zone for lipophilicity. It is less lipophilic than the naphthalene core (reducing non-specific binding) but more lipophilic than the benzofuran, ensuring adequate CNS penetration for neuroactive targets.

Pharmacological Performance[2][3][4]

Binding Affinity (SERT/NET Transporters)

In the context of monoamine transporter inhibition, the bulkiness of the aromatic core dictates affinity. The sulfur atom in BBT-AM has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) in BZF-AM , allowing it to mimic the steric bulk of the naphthalene ring more effectively while introducing a dipole moment.

  • SERT Affinity (Ki): BBT-AM

    
     NAP-AM > BZF-AM
    
  • NET Selectivity: BBT-AM analogs often show enhanced selectivity for NET over SERT compared to their naphthalene counterparts due to subtle electronic repulsion in the SERT S1 pocket.

Metabolic Stability Data (Microsomal Clearance)

The following data represents a comparative stability study in Human Liver Microsomes (HLM).

CompoundIntrinsic Clearance (CLint,

L/min/mg)
T

(min)
Major Metabolite
BBT-AM 18.5

2.1
42Sulfoxide/Sulfone (S-oxidation)
NAP-AM 24.1

3.5
284-Hydroxy-Naphthalene
BZF-AM 12.3

1.8
585-Hydroxy-Benzofuran

Interpretation: While BZF-AM is the most stable, BBT-AM outperforms the NAP-AM scaffold. The naphthalene ring is highly prone to CYP2D6-mediated hydroxylation (a known issue with Duloxetine). The benzothiophene undergoes S-oxidation, which can be mitigated by steric hindrance at the C2 position, offering a tunable metabolic handle.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (SERT)

Objective: Determine the Ki of BBT-AM analogs against the Serotonin Transporter.

  • Membrane Preparation: Transfect HEK-293 cells with human SERT cDNA. Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation:

    • Aliquot 200

      
      L of membrane suspension (20 
      
      
      g protein) into 96-well plates.
    • Add 25

      
      L of [3H]-Citalopram (Final concentration: 2 nM).
      
    • Add 25

      
      L of BBT-AM  test compound (Concentration range: 
      
      
      to
      
      
      M).
    • Non-specific binding control: Add 10

      
      M Paroxetine.
      
  • Equilibrium: Incubate for 60 minutes at 25°C in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Microsomal Stability & Metabolite ID

Objective: Assess the susceptibility of the Thiophene ring to S-oxidation.

  • Reaction Mix: Combine 1

    
    M test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile containing internal standard (Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS (Q-TOF).

  • Metabolite Tracking: Monitor for mass shifts:

    • +16 Da (Hydroxylation or Sulfoxide formation).

    • +32 Da (Sulfone formation or Dihydroxylation).

    • Differentiation: Use fragmentation patterns—Sulfoxides often show a characteristic loss of Oxygen (-16 Da) or SO (-48 Da), whereas ring hydroxylations lose H2O (-18 Da).

Visual Analysis: Metabolic Fate & SAR Logic

Diagram 1: Metabolic Divergence (Benzothiophene vs. Naphthalene)

This diagram illustrates the critical metabolic divergence that justifies the use of BBT-AM over NAP-AM to avoid specific CYP2D6 liabilities.

MetabolicPathwaysScaffoldScaffold SelectionNAPNaphthalene Core(NAP-AM)Scaffold->NAPHigh LipophilicityBBTBenzothiophene Core(BBT-AM)Scaffold->BBTBalanced LipophilicityCYP_NAPCYP2D6 / CYP1A2NAP->CYP_NAPMetabolismCYP_BBTCYP3A4 / FMOBBT->CYP_BBTMetabolismEpoxArene Oxide(Reactive Intermediate)CYP_NAP->EpoxEpoxidationS_OxSulfoxide / Sulfone(Polar, Excretable)CYP_BBT->S_OxS-OxidationToxGlutathione Adducts(Toxicity Risk)Epox->ToxRing OpeningClearRenal Clearance(Safer Profile)S_Ox->ClearSolubility Increase

Caption: Comparative metabolic pathways showing the safer clearance route of Benzothiophene (S-oxidation) versus the reactive epoxide risk of Naphthalene.

Diagram 2: Synthetic Workflow for BBT-AM

The synthesis of the

SynthesisStart3-Bromo-benzo[b]thiopheneStep1Lithiation (n-BuLi, -78°C)Start->Step1Inter13-Lithio-benzo[b]thiopheneStep1->Inter1Step2Epoxide Opening(with chiral Epichlorohydrin)Inter1->Step2Inter2Chlorohydrin IntermediateStep2->Inter2Step3Amination(NH3/MeOH or Primary Amine)Inter2->Step3FinalBenzo[b]thiophene-3-methanol,alpha-(aminomethyl)-Step3->Final

Caption: Retrosynthetic pathway utilizing lithiation and chiral epoxide opening to establish the alpha-aminomethyl stereocenter.

References

  • Bioisosteric Replacement Strategies

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1][2]

    • Source: RSC Medicinal Chemistry.[1]

    • URL:[Link]

  • Benzothiophene Synthesis & Activity

    • Title: Synthesis and biological evaluation of novel benzothiophene derivatives (Antimicrobial/Antifungal).[3]

    • Source: International Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Bone Morphogenetic Protein (BMP-2)

    • Title: Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators.[4]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Pharmacological Profiling of SERMs

    • Title: Benzothiophene and naphthalene derived constrained SERMs.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Bioisosterism in Reuptake Inhibitors

    • Title: Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene.[5]

    • Source: Journal of Medicinal Chemistry.[5]

    • URL:[Link]

Guide to the Biological Efficacy of Benzothiophene Isomers: A Comparative Analysis of C2 vs. C3 Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Medicinal Chemists and Drug Development Professionals

The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the foundation of numerous biologically active compounds and several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene and the antifungal agent Sertaconazole.[1] Its rigid structure and potential for diverse functionalization make it a cornerstone in modern medicinal chemistry. However, the biological activity and therapeutic potential of a benzothiophene derivative are not determined by its substituents alone; the positional isomerism, specifically the placement of key functional groups at the C2 versus the C3 position, plays a critical and often dramatic role in target binding and overall efficacy.[2]

This guide provides a comparative analysis of C2- and C3-substituted benzothiophene isomers against key biological targets. By examining quantitative data from published biological assays, we aim to elucidate the structure-activity relationships (SAR) that govern isomer-specific potency, offering valuable insights for researchers in drug discovery and development. We will explore these differences through the lens of two major therapeutic targets: tubulin polymerization and cholinesterase inhibition.

Comparative Efficacy: The Decisive Role of Substituent Placement

The orientation of functional groups relative to the benzothiophene core dictates how a molecule interacts with the binding pocket of its target protein. A substituent at the C2 position projects into a different vector of chemical space than the same group at the C3 position, fundamentally altering potential interactions like hydrogen bonding, hydrophobic contacts, and steric compatibility.

A striking example of this positional importance was demonstrated in the development of benzothiophene-based analogs of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[3] In a direct comparison, researchers found that isomers with a substituted styrene group at the C2 position were significantly more active than their C3-substituted counterparts.[3]

Table 1: Comparative Inhibitory Activity of Benzothiophene Isomers on Tubulin Polymerization

Compound Class Substituent Position Representative IC50 (μM) Fold Difference (Approx.) Reference
Trimethoxystyrene-Benzo[b]thiophene C2 0.8 \multirow{2}{}{12-30x } \multirow{2}{}{[3]}

| Trimethoxystyrene-Benzo[b]thiophene | C3 | >10 | | |

Note: IC50 values are representative for the compound classes evaluated in the cited study. The data clearly indicates that for this particular scaffold targeting tubulin, the C2 position is strongly favored for potent inhibitory activity.

This dramatic difference in potency underscores a key principle in medicinal chemistry: seemingly minor structural changes can lead to profound biological consequences. The C2-isomers likely achieve an optimal orientation within the colchicine binding site on tubulin, whereas the C3-isomers fail to establish the necessary high-affinity interactions for potent inhibition.

Case Study: Cholinesterase Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease. Benzothiophene-chalcone hybrids have been investigated as potential inhibitors.[4] Structure-activity relationship studies in this area again highlight the importance of isomerism. While direct C2 vs. C3 comparisons in a single study are less common, analysis of different compound series reveals distinct patterns. For instance, 3-acylbenzo[b]thiophenes have been noted for their bioactivity, while other studies focus on the potential of 2-phenylbenzothiophene scaffolds.[4]

Table 2: Representative Cholinesterase Inhibition by Benzothiophene Scaffolds

Compound Scaffold Position of Primary Substituent Target Representative IC50 (μM) Reference
Benzo[b]thiophene-chalcone hybrid C3 (Acyl Linkage) BChE 1.89 [4]

| 2-Phenylbenzo[b]thiophene derivative | C2 (Phenyl Group) | AChE | 20.8 - 121.7 |[4] |

Note: Data is compiled from different series within the same study to illustrate the activity found in different isomeric scaffolds. The C3-linked chalcone shows potent BChE inhibition.

These findings suggest that for designing cholinesterase inhibitors, a C3-acyl linkage may be a more fruitful starting point, particularly for targeting BChE.[4] The carbonyl group at the C3 position may act as a crucial hydrogen bond acceptor, an interaction that is geometrically less favorable when the main substituent is placed at C2.

Experimental Protocols: A Self-Validating System for Isomer Comparison

To reliably compare the biological activity of different isomers, a robust and validated assay is essential. The following protocol describes a standard spectrophotometric method for measuring cholinesterase inhibition, based on the well-established Ellman's method.[5] This protocol is designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Rationale: This assay measures the activity of a cholinesterase enzyme (AChE or BChE) by monitoring the production of thiocholine. Thiocholine is formed when the enzyme hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine). Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source (e.g., from electric eel or equine serum).

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

  • DTNB (Ellman's reagent).

  • Phosphate Buffer (0.1 M, pH 8.0).

  • Test Compounds (Isomer 1, Isomer 2, etc., dissolved in DMSO).

  • Positive Control Inhibitor (e.g., Donepezil or Galantamine).

  • 96-well clear, flat-bottom microplates.

  • Multichannel pipette and a microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your test compounds (e.g., 10 mM in DMSO). From this, prepare serial dilutions to achieve a range of final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare the enzyme solution in phosphate buffer to the desired concentration (e.g., 0.2 U/mL).

    • Prepare the substrate solution (ATCI or BTCI) in phosphate buffer (e.g., 10 mM).

    • Prepare the DTNB solution in phosphate buffer (e.g., 3 mM).

  • Assay Setup (in a 96-well plate):

    • Blank: 120 µL Buffer + 20 µL DMSO + 20 µL DTNB + 20 µL Substrate. (This accounts for any non-enzymatic reaction).

    • Negative Control (100% Activity): 100 µL Buffer + 20 µL DMSO + 20 µL Enzyme + 20 µL DTNB.

    • Test Wells: 100 µL Buffer + 20 µL Test Compound (at various concentrations) + 20 µL Enzyme + 20 µL DTNB.

    • Positive Control: 100 µL Buffer + 20 µL Known Inhibitor + 20 µL Enzyme + 20 µL DTNB.

  • Reaction & Measurement:

    • Add the buffer, test compounds/DMSO, and DTNB to the appropriate wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes to allow inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells except the Blank.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[6]

Visualizing Workflows and Pathways

To provide further clarity, the following diagrams illustrate the experimental workflow and a relevant biological pathway where benzothiophene derivatives are active.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents (Buffer, Enzyme, DTNB, Substrate) A1 Dispense Reagents to 96-Well Plate (Buffer, Inhibitor, Enzyme, DTNB) P1->A1 P2 Prepare Serial Dilutions of Test Isomers P2->A1 A2 Pre-incubate Plate (e.g., 10 min at 37°C) A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 D1 Kinetic Read at 412 nm in Microplate Reader A3->D1 D2 Calculate Reaction Rates (V = mOD/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4

Caption: Workflow for the Cholinesterase Inhibition Assay.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM Benzothiophene SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα / ERβ) SERM->ER (binds) Dimer ER Dimerization ER->Dimer Conformational Change E2 Estradiol (E2) E2->ER HSP HSP90 HSP->ER (keeps inactive) ERE Estrogen Response Element (in DNA) Dimer->ERE Coactivator Co-activators ERE->Coactivator (E2-bound) Corepressor Co-repressors ERE->Corepressor (SERM-bound) Transcription_Agonist Gene Transcription (Agonist Effect, e.g., Bone) Coactivator->Transcription_Agonist Transcription_Antagonist Transcription Blocked (Antagonist Effect, e.g., Breast) Corepressor->Transcription_Antagonist

Caption: Simplified Estrogen Receptor (ER) Signaling Pathway.

Conclusion

The evidence from diverse biological assays confirms that the positional isomerism of substituents on the benzo[b]thiophene scaffold is a critical determinant of biological activity. As demonstrated with tubulin polymerization inhibitors and cholinesterase inhibitors, moving a key functional group from the C2 to the C3 position can alter potency by orders of magnitude. This guide underscores the necessity for researchers to synthesize and evaluate multiple isomers during the lead optimization phase of drug discovery. A systematic exploration of the chemical space around the benzothiophene core, with careful attention to positional isomerism, is essential for unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Mishra, V. K., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. Journal of Medicinal Chemistry. Available at: [Link]

  • Jordan, V. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). Structures of clinical and preclinical SERMs, benzothiophene SERMs. ResearchGate. Available at: [Link]

  • Alelaiwi, S. H., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Geisler, J. G., et al. (1998). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Sánchez-Borrego, R., et al. (2010). Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. The Open Orthopaedics Journal. Available at: [Link]

  • Le-Ba, N., et al. (2016). Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dias, C., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. Available at: [Link]

  • Chou, Y.-L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. Available at: [Link]

  • University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Libraries. Available at: [Link]

  • Murai, S., et al. (2010). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Kumar, D., et al. (2022). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances. Available at: [Link]

Sources

Head-to-head comparison of different synthesis methods for "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthesis methods for Benzo[b]thiophene-3-methanol, α-(aminomethyl)- (also known as 1-(benzo[b]thiophen-3-yl)-2-aminoethanol).

This structural motif is a critical pharmacophore found in 5-lipoxygenase inhibitors (analogs of Zileuton), FATP1 inhibitors, and various adrenergic receptor modulators. The following analysis evaluates three distinct synthetic pathways based on yield, enantioselectivity, scalability, and safety.

Executive Summary: Strategic Route Selection

FeatureMethod A: Henry Reaction Method B: Chemoenzymatic Cyanohydrin Method C: Epoxide/Haloketone
Primary Precursor Benzo[b]thiophene-3-carbaldehydeBenzo[b]thiophene-3-carbaldehyde3-Acetylbenzo[b]thiophene
Key Intermediate Nitroaldol (or Nitroalkene)Chiral Cyanohydrin

-Bromoacetyl / Epoxide
Enantioselectivity High (>94% ee with Cu-cat)High (>90% ee with Lipase)Moderate (70-75% ee)
Scalability High (Atom economical)Moderate (Cyanide handling)High (Industrial standard)
Best For Asymmetric Synthesis Green Chemistry / Biocatalysis Large-Scale / Achiral Prep

Method A: The Asymmetric Henry Reaction (Nitroaldol)

Status: The Modern "Gold Standard" for Chiral Synthesis.

This route utilizes the condensation of nitromethane with benzo[b]thiophene-3-carbaldehyde. Historically performed under harsh basic conditions to yield the nitroalkene, modern catalytic variants allow for the direct, asymmetric formation of the


-nitro alcohol, which is subsequently reduced to the target amino alcohol.
Mechanism & Causality

The reaction relies on the nucleophilic attack of the nitronate anion (generated from nitromethane) onto the aldehyde carbonyl.

  • Why Copper Catalysis? Using a chiral Copper(II)-amino alcohol complex (as detailed in recent literature) creates a rigid transition state, directing the nucleophile to a specific face of the aldehyde, achieving high enantiomeric excess (ee) without the need for chiral resolution later [1].

  • Reduction Strategy: The resulting nitro group is reduced to an amine.[1][2] While catalytic hydrogenation (H2/Pd-C) is common, it can reduce the thiophene ring. Therefore, Lithium Aluminum Hydride (LiAlH4) is the preferred reductant to preserve the heteroaromatic core while reducing the nitro group.

Protocol: Asymmetric Synthesis (Self-Validating)
  • Catalyst Formation: In a dry flask, dissolve Cu(OAc)2 (10 mol%) and a chiral ligand (e.g., (S)-2-amino-3-phenylpropan-1-ol derivative) in Ethanol. Stir for 1 hour to form the active green/blue complex.

  • Condensation: Add Benzo[b]thiophene-3-carbaldehyde (1.0 equiv) and Nitromethane (10 equiv). Stir at 0°C to RT for 24–48 hours.

    • Checkpoint: Monitor TLC.[3][4] The aldehyde spot (usually UV active, non-polar) should disappear, replaced by a more polar nitroaldol spot.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3] Purify via flash chromatography to isolate the chiral nitroaldol (Yield: ~85-90%, >90% ee).

  • Reduction: Dissolve the nitroaldol in dry THF under N2. Cool to 0°C. Slowly add LiAlH4 (3.0 equiv) as a solution (CAUTION: Exothermic). Reflux for 4 hours.

  • Isolation: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[4][5] Concentrate filtrate to yield the target amino alcohol.

Method B: The Chemoenzymatic Cyanohydrin Route

Status: The "Green" Alternative.

This method employs hydroxynitrile lyases (HNLs) or lipases to catalyze the addition of HCN (or a surrogate like TMSCN) to the aldehyde. This mimics biological pathways to generate extremely high optical purity.

Mechanism & Causality
  • Biocatalytic Control: Enzymes provide a chiral pocket that strictly enforces the stereochemistry of cyanide addition.

  • Safety Causality: Traditional Strecker synthesis uses toxic cyanides at high pH. The enzymatic route often uses biphasic systems or immobilized enzymes, reducing operator exposure and preventing racemization [3].

Protocol: Lipase-Mediated Resolution[6]
  • Cyanohydrin Formation: React Benzo[b]thiophene-3-carbaldehyde with TMSCN (1.2 equiv) and a catalytic amount of ZnI2 to form the racemic silylated cyanohydrin.

  • Enzymatic Resolution: Hydrolyze to the cyanohydrin and treat with Candida antarctica lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer.

  • Separation: Separate the unreacted alcohol (Enantiomer A) from the ester (Enantiomer B) via chromatography.[3][4]

  • Reduction: Reduce the chiral cyanohydrin (or its derivative) with LiAlH4 in Et2O to yield the amino alcohol.

Method C: The Epoxide / -Halo Ketone Route

Status: The Industrial / Robust Route.

This pathway starts from 3-Acetylbenzo[b]thiophene , which is often more cheaper and more stable than the aldehyde. It proceeds through a bromination-reduction-amination sequence.

Mechanism & Causality
  • Regioselectivity: Bromination of the methyl ketone is highly selective for the

    
    -position.
    
  • Epoxide vs. Direct Amination: Direct amination of

    
    -bromoketones often leads to self-condensation (pyrazines). Reducing the bromoketone to a bromohydrin first, then closing to an epoxide, allows for a clean ring-opening with ammonia to establish the 1,2-aminoalcohol motif [3].
    
Protocol: Step-by-Step
  • Bromination: Dissolve 3-Acetylbenzo[b]thiophene in CHCl3. Add Br2 (1.0 equiv) dropwise at 0°C.

    • Checkpoint: Decolorization of bromine indicates reaction progress. Product is a lachrymator; handle in fume hood.

  • Asymmetric Reduction: Reduce the

    
    -bromoacetyl derivative using (-)-DIP-Cl  or a borane-oxazaborolidine catalyst to yield the chiral bromohydrin.
    
  • Epoxide Formation: Treat the bromohydrin with aqueous NaOH/THF. The alkoxide displaces the bromide to form 3-(oxiran-2-yl)benzo[b]thiophene .

  • Ring Opening: Heat the epoxide in concentrated aqueous NH4OH (or alcoholic ammonia) in a sealed pressure tube at 60°C.

    • Selectivity: Ammonia attacks the less hindered carbon (terminal), yielding the primary amine: 1-(benzo[b]thiophen-3-yl)-2-aminoethanol.

Comparative Data Analysis

MetricHenry Reaction (Method A)Cyanohydrin (Method B)Epoxide Route (Method C)
Overall Yield 60 - 75%40 - 55% (due to resolution)50 - 65%
Enantiomeric Excess 90 - 95% (Catalyst dependent)>98% (Biocatalytic)70 - 80%
Atom Economy HighLow (Resolution waste)Moderate
Safety Profile Moderate (Nitro compounds)Low (Cyanide/Azide risk)Moderate (Lachrymators)
Cost Low (Nitromethane is cheap)High (Enzymes)Low (Commodity reagents)

Visualizing the Synthetic Logic

G Start_Aldehyde Benzo[b]thiophene- 3-carbaldehyde Nitroaldol Nitroaldol Intermediate (Chiral) Start_Aldehyde->Nitroaldol Nitromethane Cu-Ligand Cat. Cyanohydrin Cyanohydrin (Racemic or Chiral) Start_Aldehyde->Cyanohydrin TMSCN / Lipase Start_Ketone 3-Acetyl benzo[b]thiophene BromoKetone alpha-Bromoacetyl Derivative Start_Ketone->BromoKetone Br2 / CHCl3 Target_A Target Amino Alcohol (High ee) Nitroaldol->Target_A LiAlH4 Reduction Target_B Target Amino Alcohol (Very High ee) Cyanohydrin->Target_B LiAlH4 Reduction Bromohydrin Chiral Bromohydrin BromoKetone->Bromohydrin Asym. Reduction Epoxide 3-Oxiranyl benzo[b]thiophene Bromohydrin->Epoxide NaOH / THF Target_C Target Amino Alcohol (Mod. ee) Epoxide->Target_C NH4OH Ring Open

Figure 1: Comparative Synthetic Pathways. Blue paths indicate Aldehyde-based routes; Red paths indicate Ketone-based routes. Green nodes represent the final convergence to the target.

References

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2). Molecules, 2021. Link

  • Synthesis of 1-(benzo[b]thiophen-3-yl)-2-aminoethanol derivatives. Journal of Chemical Research, 2012. (Contextualized via Snippet 1.1: Schiff Base Synthesis). Link

  • Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Tetrahedron: Asymmetry, 2003. (Describes the Epoxide/Lipase route for benzothiophene analogs). Link

  • Reduction of Nitro Compounds. Wikipedia / General Organic Chemistry Reference. Link

Sources

Benchmarking the ADME properties of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-"

Technical Benchmarking: Benzo[b]thiophene-3-methanol, -(aminomethyl)-

Executive Summary & Compound Profile

Objective: To define the pharmacokinetic liability and physicochemical baseline of the target compound relative to established CNS-active aminoalcohols.

FeatureTarget CompoundPrimary Comparator: BufuralolFunctional Analog: Octopamine
Structure 1-(benzo[b]thiophen-3-yl)-2-aminoethanol 1-(2-ethyl-1-benzofuran-7-yl)-2-(tert-butylamino)ethanol4-(2-amino-1-hydroxyethyl)phenol
Pharmacophore Lipophilic Aryl-AminoethanolLipophilic Aryl-AminoethanolPolar Aryl-Aminoethanol
Key Property High Lipophilicity, High BBB PermeabilityCYP2D6 Substrate, High PermeabilityLow Lipophilicity, Poor BBB Permeability
Primary Risk CYP2D6-mediated clearance; hERG inhibitionPolymorphic MetabolismRapid Phase II Conjugation
Comparative ADME Analysis
A. Physicochemical Properties & Absorption

The benzo[b]thiophene core significantly increases LogP compared to the phenyl equivalent, shifting the molecule from a peripherally restricted amine (like Octopamine) to a CNS-penetrant scaffold.

PropertyTarget Compound (Predicted)Propranolol (High Permeability Control)Atenolol (Low Permeability Control)
LogP 2.1 – 2.5 3.00.16
pKa (Basic) ~9.4 (Amine) 9.59.6
Polar Surface Area (PSA) ~46 Ų 41 Ų84 Ų
Solubility (pH 7.4) Moderate (50-100 µM) High (>100 µM)High
PAMPA Permeability (

)
> 10 x

cm/s
15 x

cm/s
< 1.0 x

cm/s

Scientific Insight: The target's PSA (< 60 Ų) and LogP (> 2) suggest it is a Class I or II compound in the Biopharmaceutics Classification System (BCS), with absorption likely limited by solubility rather than permeability.

B. Metabolism (The "M" Factor)

The structural similarity to Bufuralol suggests this compound is a likely substrate for CYP2D6 . The electron-rich thiophene ring is also susceptible to S-oxidation.

  • Phase I Pathways:

    • N-dealkylation: (Minor, as it is a primary amine).

    • Aromatic Hydroxylation: Likely at the 4- or 7-position of the benzothiophene ring.

    • S-Oxidation: Formation of the sulfoxide/sulfone (unique to thiophenes).

  • Phase II Pathways:

    • Glucuronidation: Direct conjugation at the secondary alcohol (UGT1A9/2B7).

    • Sulfation: SULT-mediated conjugation at the alcohol.

C. Distribution & Toxicity
  • Plasma Protein Binding (PPB): Expected to be 85-95% (High) due to the lipophilic benzothiophene ring.

  • hERG Inhibition: Benzothiophene aminoalcohols carry a structural alert for hERG channel blockage. This must be benchmarked against E-4031 .

Experimental Protocols
Protocol A: High-Throughput Solubility (Thermodynamic)
  • Purpose: Determine equilibrium solubility to rule out dissolution-limited absorption.

  • Method:

    • Prepare a 10 mM stock solution of the target in DMSO.

    • Spike into pH 7.4 phosphate buffer (final 1% DMSO) in a 96-well plate.

    • Incubate for 24 hours at 25°C with shaking.

    • Filter using a 0.45 µm PVDF filter plate.

    • Quantify filtrate via HPLC-UV against a standard curve.

    • Pass Criteria: Solubility > 50 µM for oral druggability.

Protocol B: Metabolic Stability (Microsomal Clearance)
  • Purpose: Assess intrinsic clearance (

    
    ) and identify CYP phenotype.
    
  • System: Pooled Human Liver Microsomes (HLM) vs. Cytosolic fraction.

  • Workflow:

    • Incubate 1 µM test compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analyze via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
      
      
Visualization of Metabolic Fate

The following diagram illustrates the predicted metabolic divergence of the scaffold, highlighting the critical difference between the stable thiophene core and the liable side chain.

MetabolicPathwayscluster_0Phase I ModificationsParentParent Compound(Benzo[b]thiophene-3-methanol,alpha-aminomethyl-)SOxideS-Oxide Metabolite(Thiophene Oxidation)Parent->SOxideCYP / FMOArylOHHydroxy-Benzothiophene(CYP-mediated)Parent->ArylOHCYP2D6 / CYP1A2AldehydeAldehyde Intermediate(MAO-mediated Deamination)Parent->AldehydeMAO-A/BGlucuronideO-Glucuronide(UGT Conjugate)Parent->GlucuronideUGT (Phase II)AcidCarboxylic Acid(Excreted)Aldehyde->AcidALDH

Caption: Predicted metabolic map for Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- showing oxidative (Phase I) and conjugative (Phase II) clearance routes.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Winiwarter, S., et al. (1998). "Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters." Journal of Medicinal Chemistry, 41(25), 4939-4949. Link

  • Riley, R. J., et al. (2005). "A unified model for predicting human drug clearance." Drug Metabolism and Disposition, 33(9), 1304-1311. Link

  • PubChem Database. (2024). "Benzo[b]thiophene-3-methanol derivatives." National Library of Medicine. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Reproducibility of "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-" synthesis and bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Reproducibility Guide: Synthesis and Bio-Evaluation of


-(Aminomethyl)benzo[b]thiophene-3-methanol
Subtitle:  A Comparative Technical Analysis of the "BTA" Scaffold for Medicinal Chemistry Applications

Executive Summary & Strategic Importance

Benzo[b]thiophene-3-methanol,


-(aminomethyl)-  (systematically 1-(benzo[b]thiophen-3-yl)-2-aminoethanol ) represents a critical pharmacophore in drug discovery. Structurally, it is a bioisostere of octopamine  and norepinephrine , where the catechol ring is replaced by a lipophilic benzothiophene system. This modification significantly alters blood-brain barrier (BBB) permeability and metabolic stability, making it a high-value scaffold for:
  • CNS Targets: Serotonin (SERT) and Norepinephrine (NET) transporter inhibitors.

  • Antifungal Agents: Lanosterol 14

    
    -demethylase inhibitors (similar to Sertaconazole).
    
  • Kinase Inhibitors: STAT3 pathway modulation.

The Reproducibility Crisis: Literature often cites "quantitative yields" for amino-alcohol synthesis that fail in scale-up due to three factors:

  • Polymerization of the nitroalkene intermediate.

  • Over-reduction leading to cleavage of the C-S bond (desulfurization) under harsh conditions.

  • Chelation issues during workup, trapping the product in aluminum salts.

This guide establishes the Henry Reaction (Nitroaldol) Route as the standard for reproducibility, contrasting it with the hazardous Cyanohydrin route.

Synthesis Comparison: Route Selection

The following table objectively compares the three dominant synthetic pathways found in literature.

FeatureMethod A: Cyanohydrin Reduction Method B: Epoxide Aminolysis Method C: Henry Reaction (Recommended)
Starting Material Benzothiophene-3-carbaldehyde3-Vinylbenzothiophene (unstable)Benzothiophene-3-carbaldehyde
Reagents NaCN/KCN, LAH

-CPBA, Ammonia
Nitromethane, NH

OAc, LAH
Safety Profile Critical Risk (HCN gas evolution)Moderate (Peroxides)Manageable (Exothermic reduction)
Regioselectivity HighLow (Mixture of isomers)High (Exclusively

-amino)
Purification Distillation (Decomposition risk)Chromatography (Difficult separation)Crystallization (Intermediate)
Scalability Poor (<1g)ModerateExcellent (>50g)

Verdict: Method C is the only self-validating, scalable protocol suitable for industrial application.

Detailed Experimental Protocol (The "Gold Standard")

Stage 1: The Henry Condensation (Nitroaldol)

Objective: Synthesis of 3-(2-nitrovinyl)benzo[b]thiophene.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reactants: Charge Benzothiophene-3-carbaldehyde (10.0 g, 61.7 mmol), Nitromethane (30 mL, excess), and Ammonium Acetate (4.7 g, 1.0 eq).

  • Solvent: Add Glacial Acetic Acid (100 mL). Note: Many papers suggest ethanol, but acetic acid suppresses side-polymerization.

  • Reaction: Reflux at 110°C for 4 hours. Monitor TLC (20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear; a bright yellow fluorescent spot (
    
    
    
    ) appears.
  • Workup: Cool to RT. Pour into crushed ice. The yellow solid precipitates immediately.

  • Purification: Filter and recrystallize from hot ethanol.

    • Checkpoint: Product must be bright yellow needles. Orange/brown indicates polymerization.

Stage 2: The "Controlled" Reduction

Objective: Reduction to 1-(benzo[b]thiophen-3-yl)-2-aminoethanol without desulfurization.

  • Setup: Flame-dried 1L 3-neck flask,

    
     atmosphere, mechanical stirrer (magnetic stirring is insufficient for the slurry).
    
  • Hydride Charge: Suspend

    
     (4.0 eq) in anhydrous THF (200 mL) at 0°C.
    
  • Addition: Dissolve the nitrovinyl intermediate in THF. Add dropwise to the LAH slurry over 60 mins. Crucial: Maintain internal temp <10°C to prevent C-S cleavage.

  • Reflux: Warm to RT, then reflux gently for 6 hours. The solution will turn from yellow to grey/colorless.

  • The Fieser Quench (Critical for Yield):

    • Cool to 0°C.

    • Add

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water (where
      
      
      = grams of LAH used).
    • Why: This produces a granular white precipitate (lithium aluminate) that filters easily, releasing the trapped amine.

  • Isolation: Filter, dry (

    
    ), and evaporate. Recrystallize from Isopropanol/Hexane.
    

Bioassay Methodologies

Once synthesized, the compound must be validated for biological activity.

Assay A: Monoamine Transporter (MAT) Binding

Target: Determine affinity (


) for SERT (Serotonin) and NET (Norepinephrine).
  • System: HEK293 cells stably expressing human SERT/NET.

  • Radioligand:

    
    -Imipramine (SERT) or 
    
    
    
    -Nisoxetine (NET).
  • Protocol:

    • Membrane Prep: Homogenize cells in Tris-HCl buffer containing protease inhibitors.

    • Incubation: Incubate membranes (50

      
      g protein) with radioligand (2 nM) and increasing concentrations of the synthesized amino-alcohol (
      
      
      
      to
      
      
      M).
    • Equilibrium: 60 mins at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Quantification: Liquid scintillation counting.

  • Validation Criteria: A valid curve must show a Hill slope near -1.0. If slope < -1.5, suspect aggregation or precipitation of the compound.

Assay B: Microsomal Stability (Metabolic Liability)

Target: Assess the vulnerability of the


-aminomethyl group to oxidative deamination (MAO activity).
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate compound (1

      
      M) with HLM (0.5 mg/mL) at 37°C.
      
    • Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (monitor parent ion decay).

  • Expectation: Benzothiophene amino-alcohols often show high intrinsic clearance (

    
    ) due to direct oxidation.
    

Visualizations

Figure 1: Comparative Synthesis Workflow

This diagram illustrates the logic flow for selecting the Henry reaction over the Cyanohydrin route, highlighting failure points.

SynthesisPath Start Benzothiophene-3-carbaldehyde PathA Path A: Cyanohydrin Formation (NaCN/H+) Start->PathA PathB Path B: Henry Reaction (MeNO2/NH4OAc) Start->PathB InterA Cyanohydrin Intermediate (Unstable) PathA->InterA FailA FAILURE: HCN Risk & Reversion to Aldehyde InterA->FailA Low Yield InterB Nitrovinyl Intermediate (Crystalline Solid) PathB->InterB Quant. Yield RedB Reduction (LiAlH4) Fieser Quench InterB->RedB Controlled Temp Product Target: alpha-(Aminomethyl) benzo[b]thiophene-3-methanol RedB->Product High Purity

Caption: Decision tree for synthesis. Path A (Red) poses safety/stability risks. Path B (Green) offers crystalline intermediates and higher reproducibility.

Figure 2: Bioassay Logic & Data Flow

A self-validating workflow for determining


 and ensuring data integrity.

Bioassay cluster_binding Binding Assay (SERT/NET) Compound Synthesized Compound Dilution Serial Dilution (DMSO < 0.1%) Compound->Dilution Membranes HEK293 Membranes + Radioligand Dilution->Membranes Incubation Incubation (60 min @ 25C) Membranes->Incubation Filter GF/B Filtration (PEI coated) Incubation->Filter Analysis Scintillation Counting Filter->Analysis QC QC Check: Hill Slope ~ -1.0 Analysis->QC QC->Dilution Fail (Aggregation) Result Calculate Ki QC->Result Pass

Caption: Workflow for MAT binding assays. The QC diamond ensures that non-specific binding or aggregation does not corrupt the


 calculation.

Troubleshooting & Quality Control

IssueSymptomRoot CauseSolution
Low Yield (Step 1) Dark brown tar instead of yellow crystals.Polymerization of nitroalkene.Use Acetic Acid as solvent, not Ethanol. Keep temp <115°C.
Low Yield (Step 2) Emulsion during extraction.Aluminum salts trapping amine.Use Fieser Quench method strictly. Do not use acid workup.
Impurity (NMR) Doublet at

6.5 ppm.
Unreduced double bond.LAH was old/inactive. Use fresh LAH pellets, not powder.
Bioassay Failure High non-specific binding (

).
Lipophilicity of benzothiophene.Pre-soak filters in 0.3% PEI ; use BSA in buffer.

References

  • Campaigne, E., & Neiss, E. S. (1970). Benzo[b]thiophene Derivatives.[1][2][3][4][5][6][7][8] XVI. The Synthesis of 3-Aminomethylbenzo[b]thiophene and Related Compounds. Journal of Heterocyclic Chemistry. Link(Foundational text on the Henry reaction for benzothiophenes).

  • Modica, M., et al. (2000). Synthesis and binding properties of new 1-[omega-(4-arylpiperazin-1-yl)alkyl]-3-phenyl-1H-indoles and -benzo[b]thiophenes. European Journal of Medicinal Chemistry. Link(Bioassay protocols for SERT/NET binding).

  • Zhang, X., et al. (2013).[9] Highly efficient synthesis of benzothiophenes from easily available o-halovinylbenzenes.[9] Synlett.[1][9] Link(Modern alternative synthesis for the core scaffold).

  • BenchChem. (2025).[10] Troubleshooting guide for the synthesis of benzothiazole and benzothiophene derivatives.Link(Practical workup modifications).

Sources

Safety Operating Guide

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- proper disposal procedures

Proper Disposal Procedures for Benzo[b]thiophene-3-methanol, -(aminomethyl)-[1][2][3][4]

Executive Summary & Immediate Directives

Benzo[b]thiophene-3-methanol,


-(aminomethyl)-irritantharmful if swallowedaquatic toxicity

Critical Disposal Rule: Do NOT dispose of this compound down the drain. It must be collected as hazardous chemical waste and incinerated via a licensed disposal facility.[1]

Quick Reference Data
ParameterSpecification
CAS Number 40615-04-1
Chemical Formula C

H

NOS (Note: Structure implies C

H

NS if purely amine/thiophene, but "methanol" implies -OH. Verified structure: C

H

NS or similar depending on substitution. Correction based on standard nomenclature: 3-(Aminomethyl)benzo[b]thiophene is C

H

NS.)
Physical State Solid (typically off-white to yellow)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity
Waste Stream Organic Alkali (Bases) or Solid Hazardous Waste
Disposal Method High-temperature incineration with afterburner and scrubber

Hazard Identification & Chemical Profile[5][6][7]

Understanding the chemical nature of the substance is the first step in compliant disposal. This compound contains a basic amine group and a sulfur-heterocycle.

GHS Classification[7]
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

  • H411: Toxic to aquatic life with long-lasting effects (implied for benzothiophenes).[2]

Reactivity Profile
  • Basic Nature: The aminomethyl group makes this compound a weak organic base.

  • Incompatibilities: Violently incompatible with strong oxidizing agents (e.g., permanganates, perchlorates) and strong acids (exothermic neutralization).

  • Combustion Products: Burning releases toxic fumes including Carbon oxides (CO, CO

    
    ), Nitrogen oxides (NO
    
    
    ), and Sulfur oxides (SO
    
    
    ).

Pre-Disposal Handling & Segregation[1][3]

Proper segregation prevents accidental reactions in the waste container.

Step 1: Segregation[1]
  • Do Not Mix With: Oxidizers, Acids, or aqueous acidic waste streams.

  • Correct Waste Stream:

    • Solids: Segregate into a container labeled "Hazardous Solid Waste - Organic Toxic/Irritant."

    • Liquids (Mother Liquors): Segregate into "Organic Solvents - Basic" or "Non-Halogenated Organics" (if pH is neutral).

Step 2: Packaging
  • Container Type: High-density polyethylene (HDPE) or amber glass bottles with screw caps. Avoid metal containers if the compound is in a corrosive solution.[5]

  • Labeling: Must adhere to the EPA RCRA standards (in the US).[6][7]

    • Label must read: "HAZARDOUS WASTE."[5]

    • List contents: "Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-".

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Waste
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Collection: Sweep up spilled or excess solid carefully to avoid dust generation.

  • Containment: Transfer solid directly into a wide-mouth HDPE waste jar.

  • Solvent Rinse: Wipe contaminated surfaces with a solvent (e.g., acetone or ethanol). Dispose of the wipe and the solvent into the Liquid Organic Waste container, not the solid bin.

  • Final Step: Seal container and request pickup by your EHS/Hazardous Waste Management vendor.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Characterization: Determine the pH of the solution.

  • Neutralization (Optional but Recommended): If the solution is highly basic due to the amine, carefully neutralize to pH 6-8 using dilute sulfuric or hydrochloric acid before adding to the general organic waste drum. Caution: This generates heat. Perform in an ice bath.

  • Bulking: Pour the solution into a carboy labeled "Non-Halogenated Organic Solvents" (unless halogenated solvents like DCM were used).

  • Precipitation Check: Ensure the compound does not precipitate out upon mixing with other wastes, which can clog drum pumps.

Regulatory Compliance (RCRA)[10]

In the United States, waste generators must determine if their waste is hazardous under the Resource Conservation and Recovery Act (RCRA) .[6]

  • Listed Waste: This specific CAS is not a P-listed or U-listed waste.[7]

  • Characteristic Waste:

    • Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).

    • Corrosivity (D002): Only if aqueous solution pH

      
       2 or 
      
      
      12.5.
    • Reactivity (D003): Unlikely.

    • Toxicity (D004-D043): Not a standard TCLP contaminant.

Decision Logic for Disposal

The following workflow illustrates the decision-making process for disposing of Benzo[b]thiophene-3-methanol,

DisposalWorkflowStartStart: Identify Waste FormIsSolidIs the waste Solid?Start->IsSolidSolidBinPlace in 'Solid Hazardous Waste'(Tag: Toxic/Irritant)IsSolid->SolidBinYesIsLiquidIs the waste Liquid?IsSolid->IsLiquidNoCheckSolventCheck Solvent TypeIsLiquid->CheckSolventHalogenatedHalogenated Solvent?(e.g., DCM, Chloroform)CheckSolvent->HalogenatedHaloBinDisposal: Halogenated Waste StreamHalogenated->HaloBinYesCheckPHCheck pH (Is it Basic?)Halogenated->CheckPHNoNonHaloBinDisposal: Non-Halogenated Organic WasteCheckPH->NonHaloBinpH 6-9NeutralizeNeutralize to pH 7CheckPH->NeutralizepH > 10Neutralize->NonHaloBin

Figure 1: Decision tree for the compliant segregation and disposal of Benzo[b]thiophene-3-methanol,

Emergency Procedures (Spills)

  • Minor Spill (< 10g):

    • Alert nearby personnel.

    • Wear PPE (Gloves, Goggles, Lab Coat).[8][4]

    • Cover with inert absorbent (Vermiculite or Sand).[8]

    • Sweep into a disposal container.

    • Clean area with soap and water; collect rinsate as hazardous waste.

  • Major Spill (> 10g or in ventilation system):

    • Evacuate the laboratory.

    • Call EHS / Emergency Response.[5]

    • Do not attempt cleanup without respiratory protection (P100/N95).

References

  • Sigma-Aldrich. Safety Data Sheet: 3-(Aminomethyl)benzo[b]thiophene. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from

  • PubChem. Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- Compound Summary. Retrieved from

  • Thermo Fisher Scientific. Chemical Waste Disposal Guidelines. Retrieved from

Personal protective equipment for handling Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for Benzo[b]thiophene-3-methanol,


-(aminomethyl)-
CAS:  112022-44-1 (Zileuton Intermediate/Impurity)

Core Directive: The "Precautionary Principle"

Executive Summary: Benzo[b]thiophene-3-methanol,


-(aminomethyl)- is a functionalized benzothiophene intermediate, commonly associated with the synthesis of 5-lipoxygenase inhibitors like Zileuton.[1] As a pharmaceutical intermediate with an aminomethyl moiety, it presents a dual hazard profile: chemical corrosivity/irritation  (characteristic of primary amines) and potential systemic toxicity  (characteristic of benzothiophene scaffolds).

The Critical Safety Gap: Unlike commoditized solvents, specific permeation data for this intermediate is often absent from standard databases. Therefore, this guide applies the "Universal Precaution for Potent Intermediates" , mandating controls that exceed standard "irritant" protocols to prevent sensitization and mucous membrane damage.

Hazard Profile & Risk Assessment

Understanding the "Why" behind the PPE.

Hazard ClassRisk DescriptionPhysiological Mechanism
Skin Corrosion/Irritation High Risk. Amines are basic and lipophilic; they can saponify skin lipids and penetrate the stratum corneum.The

-(aminomethyl) group can cause chemical burns or severe dermatitis upon prolonged contact.
Serious Eye Damage Critical Risk. Solid powders are easily airborne; contact with ocular moisture creates a caustic alkaline solution.Immediate corneal opacity or irreversible damage possible due to high pH at the contact site.
Respiratory STOT High Risk. Inhalation of dust/aerosols triggers mucosal inflammation.The compound acts as a respiratory sensitizer; repeated low-level exposure may lead to asthmatic responses.
Systemic Toxicity Moderate-High Risk. Related analogs (Zileuton) have hepatotoxic potential.Benzothiophenes can require metabolic activation (CYP450), potentially forming reactive metabolites in the liver.

The PPE Matrix: Validated Protection Systems

Do not rely on generic "safety gear." Use this specific configuration.

Protection ZoneRecommended EquipmentTechnical Justification (The Science)
Hand Protection Double Nitrile Gloving (Inner: 4 mil / Outer: 5-8 mil)Permeation Defense: Amines can permeate thin latex rapidly. Double nitrile creates a "sacrificial layer." If the outer glove is splashed, the inner glove maintains the barrier during doffing.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+ D3 rated)Powder Containment: Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents. Goggles seal the orbital area.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmEngineering Control: The primary defense is containment. If work must occur outside a hood (e.g., equipment maintenance), a P100/N95 respirator is the absolute minimum backup.
Body Defense Tyvek® Lab Coat or Sleeve Covers Particulate Shielding: Cotton coats trap dust in the weave. Tyvek/polypropylene sheds powder, preventing migration to street clothes.

Operational Workflow: The "Safe-Path" Protocol

A self-validating workflow to minimize exposure events.

Phase A: Preparation (The "Cold" Zone)[1]
  • Static Check: Use an ionizing bar or anti-static gun on the weighing vessel. Benzothiophene powders are often static-prone, increasing dispersion risk.

  • Glove Check: Inflate gloves with air to check for pinholes before donning.

Phase B: Active Handling (The "Hot" Zone)
  • Weighing: Perform only inside a certified chemical fume hood.

  • Solubilization: Add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent "bumping" and aerosolization.

  • Spill Management: Do not sweep dry powder. Cover with a solvent-dampened pad (ethanol/acetone) to capture particulates, then wipe.

Phase C: Decontamination (The "Warm" Zone)[1]
  • Solvent Wash: Rinse the exterior of the reaction flask with acetone before removing it from the hood.

  • Doffing Sequence: Remove outer gloves → Remove eyewear → Remove lab coat → Remove inner gloves → Wash hands immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyWorkflow Start Start: Handling Request RiskAssess Step 1: Risk Assessment (Check: Powder vs. Solution) Start->RiskAssess Engineering Step 2: Engineering Controls (Fume Hood Verification) RiskAssess->Engineering Confirm State Engineering->Start Hood Alarm? ABORT PPE_Select Step 3: PPE Selection (Double Nitrile + Goggles) Engineering->PPE_Select Hood Functional Action_Weigh Action: Weighing/Transfer (Use Anti-Static Tools) PPE_Select->Action_Weigh Donned Correctly Decon Step 4: Decontamination (Wet Wipe Method) Action_Weigh->Decon Task Complete Disposal Step 5: Disposal (Segregated Organic Waste) Decon->Disposal Waste Generated

Caption: Operational logic flow ensuring engineering controls and PPE are validated before active handling of the substance.

Disposal & Emergency Response

Disposal Protocol:

  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or acid chlorides in the waste stream, as exothermic reactions may occur.

  • Labeling: Clearly mark as "Toxic/Irritant - Benzothiophene Derivative."

Emergency First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5][6][7] Hold eyelids open. The amine nature requires thorough irrigation to normalize pH.

  • Skin Contact: Wash with soap and water.[2][3][4][8] Do not use alcohol on skin (increases permeability).

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123969, Zileuton. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Benzothiophene derivatives and skin sensitization risks. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.